4-(Piperazin-1-yl)furo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-piperazin-1-ylfuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIZVTKJWSGSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383432 | |
| Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81078-84-4 | |
| Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(Piperazin-1-yl)furo[3,2-c]pyridine, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its fundamental properties, synthesis, and its emerging role as a versatile building block in the creation of novel therapeutics, particularly in the realm of neuroscience.
Core Molecular Attributes and Physicochemical Properties
This compound is a small molecule that marries the structural features of a furo[3,2-c]pyridine core with a piperazine moiety. This unique combination imparts specific physicochemical characteristics that are advantageous for drug design.
The furo[3,2-c]pyridine system, a bicyclic heterocycle, provides a rigid scaffold that can orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. The piperazine ring, a common pharmacophore, offers a basic nitrogen atom that can be readily protonated at physiological pH. This feature can enhance aqueous solubility and allows for the formation of salt forms, which are often preferred for pharmaceutical formulations.[1][2][3] Furthermore, the secondary amine of the piperazine ring serves as a convenient synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2][3] |
| CAS Number | 81078-84-4 | [1][2] |
| Predicted pKa | 8.57 ± 0.10 | [2] |
| Predicted LogP | 1.1 | [1] |
| Appearance | Not Available | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is often prepared as an intermediate. However, based on established synthetic methodologies for related heterocyclic systems, a plausible synthetic route can be proposed. The core of the synthesis would likely involve the construction of the furo[3,2-c]pyridine scaffold, followed by the introduction of the piperazine moiety.
A common strategy for the formation of such fused pyridine systems is through the cyclization of appropriately substituted pyridine precursors. For the introduction of the piperazine ring, a nucleophilic aromatic substitution reaction on a halo-substituted furo[3,2-c]pyridine would be a logical approach.
Role as a Key Intermediate in Reductive Amination
A notable application of this compound is as a key intermediate in the synthesis of more complex molecules. A Chinese patent (CN102947310B) describes its use in a reductive amination reaction.[4] In this process, the secondary amine of the piperazine ring reacts with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ to yield a more elaborate amine.
This specific patent highlights the utility of this compound in the development of dual modulators of the serotonin 5-HT₂ₐ and dopamine D₃ receptors, which are targets for the treatment of psychotic disorders.[4]
Experimental Protocol: Reductive Amination of this compound with a Cyclohexanone Derivative
The following is a representative protocol based on the methodology described in patent CN102947310B for the modification of the piperazine moiety.[4] This protocol illustrates the value of the title compound as a scaffold for further chemical elaboration.
Materials:
-
This compound (CAS: 81078-84-4)
-
trans-[4-(2-Oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester
-
1,2-Dichloroethane
-
Methanol
-
Sodium triacetoxyborohydride (Na(OAc)₃BH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (15 mmol) in 1,2-dichloroethane (40 mL) and methanol (0.5 mL) under a nitrogen atmosphere, add trans-[4-(2-oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester (17 mmol).
-
Stir the resulting yellow solution at room temperature for 8 hours.
-
Add sodium triacetoxyborohydride (23 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 18 hours.
-
Quench the reaction by pouring the mixture into a saturated aqueous NaHCO₃ solution (130 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Caption: Reductive amination of the topic compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not widely published, the structural motifs present in the molecule strongly suggest its potential utility in several therapeutic areas. The furo[3,2-c]pyridine scaffold is recognized for its diverse pharmacological activities, and piperazine-containing compounds are prevalent in numerous approved drugs.
Potential as a Kinase Inhibitor
The furo[3,2-c]pyridine core is a known scaffold for the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The nitrogen atoms in the pyridine ring and the oxygen in the furan ring can act as hydrogen bond acceptors, interacting with the hinge region of kinase active sites. The piperazine moiety can be functionalized to extend into solvent-exposed regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
Potential in Neuroscience
As demonstrated by its use in the synthesis of 5-HT₂ₐ and D₃ receptor modulators, this compound is a valuable scaffold for targeting central nervous system (CNS) receptors. Many CNS-active drugs contain a piperazine ring, which can interact with aminergic G-protein coupled receptors. The furo[3,2-c]pyridine core can provide the necessary structural rigidity and orientation of the piperazine substituent for optimal receptor binding.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the furo[3,2-c]pyridine core in the aromatic region (typically δ 7.0-8.5 ppm). The piperazine protons would likely appear as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the furo[3,2-c]pyridine ring and the four protons adjacent to the secondary amine. The NH proton of the piperazine would likely appear as a broad singlet that may exchange with D₂O.
-
¹³C NMR: The spectrum would show signals for the eleven unique carbon atoms in the molecule. The carbons of the furo[3,2-c]pyridine core would resonate in the downfield region (typically δ 110-160 ppm), while the piperazine carbons would appear in the upfield region (typically δ 40-60 ppm).
-
Mass Spectrometry: The nominal mass of the protonated molecule [M+H]⁺ would be 204. The high-resolution mass spectrum would provide an exact mass consistent with the molecular formula C₁₁H₁₃N₃O.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. A comprehensive safety data sheet (SDS) should be consulted before use. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with significant potential as a core scaffold in drug discovery. Its combination of a rigid furo[3,2-c]pyridine nucleus and a readily functionalizable piperazine moiety makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and neuroscience.
Future research efforts should focus on the development and publication of a detailed and optimized synthesis protocol for this compound. Furthermore, a thorough investigation of its biological activity profile through in vitro and in vivo studies is warranted to fully elucidate its therapeutic potential. The availability of such data would undoubtedly accelerate its application in medicinal chemistry programs aimed at discovering next-generation therapies for a range of diseases.
References
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Piperazin-1-yl)furo[3,2-c]pyridine as a Glycogen Synthase Kinase-3β Inhibitor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold, furo[3,2-c]pyridine, represents a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity. When coupled with a piperazine moiety—a group prevalent in numerous CNS-active and kinase-targeting agents—the resulting molecule, 4-(Piperazin-1-yl)furo[3,2-c]pyridine, emerges as a compelling candidate for targeted therapeutic development. While direct mechanistic studies on this specific molecule are not extensively published, this guide synthesizes evidence from structurally related compounds to propose a primary mechanism of action: the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to severe pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2][3] This document provides a comprehensive exploration of this putative mechanism, detailing the molecular interactions, downstream signaling consequences, and robust experimental protocols for validation.
Introduction: The Rationale for Targeting GSK-3β
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active enzyme that is unusual in that it is primarily regulated through inhibition.[4] It exists as two isoforms, GSK-3α and GSK-3β, which are key regulators in a vast array of signaling pathways, including Wnt/β-catenin signaling, insulin metabolism, and neuronal function.[5][6] The aberrant activity of GSK-3β, in particular, has been identified as a central node in the pathophysiology of several major diseases.
-
In Neurodegenerative Disorders: GSK-3β is known to hyperphosphorylate the tau protein, a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal death.[7][8]
-
In Mood Disorders: Inhibition of GSK-3β is believed to mimic the therapeutic effects of lithium, the gold-standard treatment for bipolar disorder.[9]
-
In Metabolic Diseases: GSK-3β plays a negative regulatory role in glycogen synthesis in response to insulin, making it a target for type 2 diabetes.[1]
The furo[3,2-c]pyridine core, as seen in our topic compound, is a bioisostere of purine and other heterocyclic systems known to interact with the ATP-binding pocket of kinases.[10][11] The addition of the piperazine group can enhance solubility and provide a key interaction point for engaging with the kinase active site. This structural rationale forms the basis of our hypothesis that this compound functions as an ATP-competitive inhibitor of GSK-3β.
Proposed Molecular Mechanism of Action
We postulate that this compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of GSK-3β and preventing the phosphorylation of its substrates.
Binding Interaction at the GSK-3β Active Site
The ATP-binding site of GSK-3β is located in a cleft between the N- and C-terminal lobes of the kinase domain. Key interactions for inhibitors typically involve:
-
Hinge Region Interaction: The pyridine nitrogen of the furo[3,2-c]pyridine scaffold is positioned to form a critical hydrogen bond with the backbone amide of Val135 in the hinge region of GSK-3β. This interaction is a canonical feature of many ATP-competitive kinase inhibitors and serves to anchor the molecule in the active site.
-
Hydrophobic Interactions: The fused furo-pyridine ring system can engage in hydrophobic and van der Waals interactions with residues lining the ATP pocket, such as Ile62, Val70, Ala83, and Leu188.
-
Piperazine Moiety Interactions: The piperazine ring can adopt a conformation that allows it to interact with the solvent-exposed region or form additional hydrogen bonds with nearby residues like Asp200 or Arg180, further stabilizing the binding.
A molecular docking simulation would be required to fully elucidate the precise binding pose and predict binding affinity.
Downstream Signaling Consequences: The Wnt/β-Catenin Pathway
One of the most well-characterized pathways regulated by GSK-3β is the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal (the "off-state"), GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[12]
By inhibiting GSK-3β, this compound would prevent the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[12] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation and differentiation.
Diagram: Proposed Mechanism of GSK-3β Inhibition
Caption: Inhibition of GSK-3β by the compound prevents β-catenin phosphorylation and degradation.
Experimental Validation Protocols
To validate the proposed mechanism of action, a tiered approach involving biochemical and cell-based assays is essential.
In Vitro GSK-3β Kinase Inhibition Assay
This experiment directly measures the ability of the compound to inhibit the enzymatic activity of purified GSK-3β. A common method is a luminescence-based assay that quantifies ATP consumption.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., Kinase Assay Buffer) containing a constant final DMSO concentration (e.g., 1%). The concentration range should span from low nanomolar to high micromolar to determine the IC₅₀.
-
Dilute recombinant human GSK-3β enzyme in Kinase Assay Buffer.
-
Prepare a substrate/ATP mixture containing a specific GSK-3β peptide substrate (e.g., a derivative of glycogen synthase) and ATP at a concentration near its Km value.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilutions or vehicle control (1% DMSO) to the appropriate wells.
-
Add 5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target | IC₅₀ (nM) |
| This compound | GSK-3β | 89 |
| SB-216763 (Reference Inhibitor) | GSK-3β | 34 |
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for determining the IC₅₀ of the compound against GSK-3β.
Cell-Based Assay for GSK-3β Target Engagement
This assay confirms that the compound can penetrate the cell membrane and inhibit GSK-3β in a cellular context. It measures the accumulation of β-catenin as a direct downstream consequence of GSK-3β inhibition.[12][13]
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK-293, CHO-K1) in complete growth medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Immunostaining for β-Catenin:
-
Fix the cells using 4% paraformaldehyde (PFA) for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Signal Detection:
-
Add a colorimetric HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine) and incubate until color develops.
-
Add a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to cell number (e.g., using a Janus Green stain).
-
Plot the normalized absorbance (representing β-catenin levels) against the compound concentration to determine the EC₅₀ value.
-
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a selective inhibitor of GSK-3β. The proposed mechanism involves competitive binding at the ATP pocket, leading to the stabilization of β-catenin and modulation of downstream signaling pathways. The experimental protocols outlined in this guide provide a clear and robust path to empirically validate this hypothesis, from direct enzymatic inhibition to cellular target engagement.
Further research should focus on kinase selectivity profiling to assess the compound's activity against a broad panel of kinases, ensuring its specificity for GSK-3β. In vivo studies in relevant animal models of Alzheimer's disease or mood disorders will be the ultimate validation of its therapeutic potential.[3] The furo[3,2-c]pyridine scaffold is a versatile starting point, and future structure-activity relationship (SAR) studies could lead to the development of even more potent and selective second-generation inhibitors.[7]
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation | MDPI [mdpi.com]
- 7. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. otd.harvard.edu [otd.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Multi-Phased Strategy for the Biological Target Deconvolution of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
The furo[3,2-c]pyridine scaffold represents a promising heterocyclic system in medicinal chemistry, yet the biological targets of many of its derivatives remain uncharacterized. This guide outlines a robust, multi-pronged strategy for the target identification and mechanism-of-action deconvolution of a novel compound, exemplified by 4-(Piperazin-1-yl)furo[3,2-c]pyridine. We present an integrated workflow that synergizes computational prediction with rigorous biochemical, biophysical, and cell-based validation. This document provides not only step-by-step protocols for key experiments but also the underlying scientific rationale, enabling research teams to confidently navigate the complex process of target deconvolution, from initial hypothesis generation to in-cell validation.
Introduction: The Challenge of the Unknown Target
The discovery of a novel bioactive small molecule is a pivotal moment in drug development. However, a molecule's therapeutic potential is directly linked to our understanding of its mechanism of action (MoA), which begins with identifying its specific biological target(s). The compound this compound emerges from a chemical class known for its diverse biological activities, yet without a known target, its development is stalled.
The process of "target deconvolution" or "target identification" is a critical-path activity in early-stage drug discovery. A poorly defined MoA can lead to failed clinical trials due to unforeseen toxicity or lack of efficacy. Conversely, a well-validated target provides a clear biological rationale, enables the development of robust biomarkers, and accelerates the entire discovery pipeline. This guide presents a systematic, evidence-based workflow to elucidate the molecular target(s) of novel furo[3,2-c]pyridine derivatives.
Phase 1: In Silico Target Prediction & Hypothesis Generation
The most resource-efficient first step is to leverage computational tools to generate a tractable list of potential protein targets. This in silico phase uses the 2D structure of this compound to predict its biological activity based on established chemical biology databases and structural modeling.
Ligand-Based Target Prediction
This approach relies on the principle that structurally similar molecules often share similar biological targets. We utilize databases that correlate chemical structures with known bioactivities.
-
Methodology: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is submitted to multiple target prediction web servers.
-
Recommended Tools:
-
SuperPred: Predicts the ATC code and protein targets.
-
SwissTargetPrediction: Provides a list of probable macromolecular targets based on 2D and 3D similarity measures to known ligands.
-
ChEMBL: A comprehensive database of bioactive molecules with drug-like properties, which can be searched for structurally similar compounds with annotated targets.
-
Structure-Based Virtual Screening
If a high-confidence target class is predicted (e.g., kinases, GPCRs), we can proceed to molecular docking. This technique models the interaction between our compound and the 3D structure of a potential protein target.
-
Methodology: A library of protein crystal structures for the predicted target class is assembled. This compound is then computationally "docked" into the binding site of each protein.
-
Interpretation: The primary output is a "docking score," which estimates the binding affinity. Lower scores typically indicate a more favorable interaction. This method helps prioritize targets for experimental validation.
Data Summary: Hypothetical In Silico Predictions
The results from these computational approaches should be consolidated to identify a high-confidence set of initial targets to pursue experimentally.
| Predicted Target | Prediction Method | Confidence Score | Rationale / Notes |
| Cyclin-Dependent Kinase 2 (CDK2) | SwissTargetPrediction | 0.85 | Furo-pyridine core is a known hinge-binding motif. |
| Dopamine Receptor D2 (DRD2) | SuperPred | 0.79 | Piperazine moiety is a common feature in DRD2 ligands. |
| Phosphodiesterase 10A (PDE10A) | ChEMBL Similarity | 0.72 | High structural similarity to known PDE10A inhibitors. |
| Serotonin Transporter (SERT) | SwissTargetPrediction | 0.68 | Piperazine scaffold is a known biogenic amine transporter ligand. |
This initial phase provides a data-driven foundation for designing targeted experiments, saving significant time and resources compared to untargeted screening.
Phase 2: Experimental Validation via Affinity-Based Proteomics
With a list of putative targets, the next phase is to physically isolate the binding partners of this compound from a complex biological sample (e.g., cell lysate). Affinity chromatography coupled with mass spectrometry is the gold standard for this purpose.
Workflow Overview
The overall strategy involves synthesizing a chemical probe, immobilizing it, capturing interacting proteins, and identifying them via mass spectrometry.
Caption: Workflow for affinity-based target identification.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm (e.g., a short polyethylene glycol chain ending in a carboxylic acid or amine). The linker position must be carefully chosen to minimize disruption of the key binding interactions.
-
Immobilization: Covalently couple the synthesized probe to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare a control resin by blocking the beads without the probe.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity was observed). Clarify the lysate by high-speed centrifugation.
-
Incubation: Incubate ~10-20 mg of lysate protein with the probe-coupled resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.
-
Competitive Elution (Crucial for Validation):
-
Wash: Wash both resins extensively with a buffer (e.g., TBS-T) to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by incubating the resin with a high concentration (e.g., 100 µM) of the original, "free" this compound. This ensures that only proteins that bind competitively to the compound are eluted.
-
-
Analysis: Analyze the eluates by SDS-PAGE. Specific target proteins should appear as distinct bands in the probe lane but be absent or significantly reduced in the control lane.
-
Mass Spectrometry: Excise the specific bands and submit them for tryptic digestion followed by LC-MS/MS analysis to definitively identify the proteins.
Phase 3: Biophysical & Cell-Based Target Engagement
Identifying a protein via affinity proteomics is a strong indicator, but it is not definitive proof of a direct, functional interaction. This phase confirms direct binding and demonstrates that the compound engages its target within a live cellular environment.
Direct Binding Confirmation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides quantitative data on binding affinity (K D ) and kinetics (k on , k off ).
-
Protocol:
-
Immobilize the purified, recombinant target protein (identified in Phase 2) onto a sensor chip.
-
Flow a series of increasing concentrations of this compound over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass bound.
-
Fit the resulting sensorgrams to a binding model to calculate the K D .
-
-
Trustworthiness: A specific and dose-dependent binding response that fits a 1:1 binding model provides strong evidence of a direct interaction. A K D value in the nanomolar to low micromolar range is typically considered potent.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify that a compound binds to its target in the complex milieu of a live cell. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
-
Protocol:
-
Treat two populations of intact cells, one with a vehicle control and the other with this compound.
-
Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C).
-
Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins via centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Interpretation: In the compound-treated samples, the target protein will be stabilized and will remain soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement in a physiological context.
-
Phase 4: Downstream Pathway Analysis & MoA Confirmation
Confirming target engagement is a critical milestone. The final step is to demonstrate that this engagement leads to a functional cellular consequence, thereby elucidating the compound's mechanism of action.
Case Study: Hypothetical Target is CDK2
If our in silico and experimental data converge on CDK2 as the primary target, we can design specific experiments to validate this MoA.
-
Signaling Pathway Context: CDK2, in complex with Cyclin E or A, is a critical regulator of the G1/S phase transition of the cell cycle. Its activity is dependent on phosphorylation at Thr160 and is inhibited by proteins like p21 and p27.
Caption: Simplified G1/S cell cycle pathway showing CDK2 inhibition.
-
Functional Assays:
-
Biochemical Kinase Assay: Measure the ability of this compound to inhibit the phosphorylation of a known CDK2 substrate (e.g., a peptide derived from Histone H1) by recombinant Cyclin E/CDK2 enzyme in a cell-free system. This will yield an IC 50 value.
-
Cell-Based Phosphorylation Analysis: Treat cells with the compound and measure the phosphorylation status of a direct downstream substrate of CDK2, such as Retinoblastoma protein (pRb) at Serine 612, via Western blot. A dose-dependent decrease in p-pRb(S612) would confirm functional target modulation.
-
Cell Cycle Analysis: Treat a synchronized cell population with the compound and analyze the cell cycle distribution by flow cytometry (staining for DNA content with propidium iodide). A CDK2 inhibitor should cause a G1 phase arrest.
-
Conclusion: An Integrated Approach to Target Deconvolution
The identification of a novel compound's biological target is a complex but manageable challenge when a systematic, multi-layered approach is employed. The strategy detailed in this guide—progressing from broad, in silico predictions to specific, functional validation in a cellular context—provides a high-confidence framework for de-risking and advancing promising molecules like this compound. By integrating chemical proteomics, biophysical characterization, and cell-based functional assays, researchers can build a comprehensive and compelling data package that clearly defines the compound's mechanism of action, paving the way for rational optimization and further preclinical development.
An In-depth Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine: Synthesis, Properties, and Therapeutic Potential
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of a key derivative, 4-(Piperazin-1-yl)furo[3,2-c]pyridine. We will delve into its chemical structure, physicochemical properties, and plausible synthetic routes. A significant focus will be placed on its pharmacological profile, particularly its potential as a novel antipsychotic agent through its interaction with serotonergic and dopaminergic systems. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound and its place within the broader landscape of neuroleptic drug discovery.
Introduction: The Furo[3,2-c]pyridine Scaffold in Drug Discovery
The fusion of a furan ring with a pyridine core creates the furo[3,2-c]pyridine heterocyclic system, a scaffold that has garnered considerable interest in the development of novel therapeutics. This structural motif is present in a variety of biologically active molecules, with derivatives showing promise as anticancer agents, kinase inhibitors, and modulators of central nervous system (CNS) targets.[1][2] The rigid, planar structure of the furo[3,2-c]pyridine core provides a well-defined framework for the spatial orientation of substituents, enabling precise interactions with biological targets. The incorporation of a piperazine moiety, a common pharmacophore in CNS-active drugs, at the 4-position of the furo[3,2-c]pyridine ring system has led to the discovery of compounds with intriguing pharmacological profiles, most notably in the realm of antipsychotic research.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| CAS Number | 81078-84-4 | [4] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Melting Point | 58 °C | |
| Boiling Point (Predicted) | 378.8 °C | |
| pKa (Predicted) | 8.57 ± 0.10 | [1] |
| XLogP3 (Predicted) | 1.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 41.3 Ų | [4] |
Synthesis and Characterization
The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent reactivity of the pyridine ring, which is activated towards nucleophilic attack at the 2- and 4-positions.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The key transformation involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of the furo[3,2-c]pyridine core by piperazine. The precursor, 4-chlorofuro[3,2-c]pyridine, is a commercially available starting material. The nitrogen atom of piperazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the furo[3,2-c]pyridine ring.
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for similar nucleophilic aromatic substitution reactions.
-
Reaction Setup: To a solution of 4-chlorofuro[3,2-c]pyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of piperazine (3-5 eq). The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound, confirming the connectivity of atoms and the presence of the furo[3,2-c]pyridine and piperazine moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the compound by providing a highly accurate measurement of its mass.
-
Purity Analysis: The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC).
Pharmacological Profile and Mechanism of Action
The primary therapeutic potential of this compound lies in its activity as a potential antipsychotic agent. Its pharmacological profile is characterized by its interaction with key neurotransmitter receptors in the central nervous system.
Interaction with Serotonin and Dopamine Receptors
Research has shown that arylpiperazine derivatives of the furo[3,2-c]pyridine ring system exhibit a notable affinity for serotonin receptors, specifically the 5-HT1 and 5-HT2 subtypes.[3] This is a significant finding, as many atypical antipsychotic drugs exert their therapeutic effects through modulation of these receptors. In contrast, the interaction of these molecules with the dopamine D2 receptor is reported to be weak.[3] This receptor profile suggests a potential for an "atypical" antipsychotic mechanism of action, which may be associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics that primarily act as potent D2 antagonists.
Caption: Receptor binding profile of the target compound.
Preclinical Evaluation of Antipsychotic Potential
In preclinical models, derivatives of the 4-(1-piperazinyl)furo[3,2-c]pyridine series have demonstrated significant activity in behavioral assays that are predictive of antipsychotic efficacy. These include the blockade of apomorphine-induced stereotypy and climbing, as well as activity in the Sidman avoidance and conditioned avoidance response paradigms.[3] These findings suggest that the compound can modulate dopamine-mediated behaviors, a hallmark of antipsychotic drugs.
In Vitro and In Vivo Experimental Protocols
To further characterize the pharmacological profile of this compound, a series of in vitro and in vivo assays are essential.
In Vitro Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound for a panel of neurotransmitter receptors, including various subtypes of serotonin, dopamine, adrenergic, and histamine receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) value.
-
In Vivo Behavioral Assays (Rodent Models):
-
Objective: To assess the antipsychotic-like and potential side-effect profile of the compound in animal models.
-
Methodology (Example: Apomorphine-Induced Stereotypy):
-
Administer the test compound or vehicle to rodents at various doses.
-
After a predetermined pretreatment time, administer the dopamine agonist apomorphine to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).
-
Observe and score the intensity of the stereotypic behaviors at regular intervals.
-
Determine the dose of the test compound that produces a significant reduction in apomorphine-induced stereotypy.
-
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for a broad range of this compound derivatives is not extensively available in the public domain, some general principles can be inferred. The nature of the substituent on the distal nitrogen of the piperazine ring is known to be a critical determinant of pharmacological activity in many classes of arylpiperazine drugs. It is plausible that modifications at this position could fine-tune the receptor binding profile and pharmacokinetic properties of the molecule. Furthermore, substitution on the furo[3,2-c]pyridine core itself could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
ADME and Toxicology (Predicted)
A comprehensive experimental evaluation of the ADME and toxicological properties of this compound is not publicly available. However, in silico predictive models can provide initial insights. Based on its physicochemical properties (e.g., XLogP3 of 1.1), the compound is likely to have good oral bioavailability and the potential to cross the blood-brain barrier, a prerequisite for CNS activity. A thorough in vitro and in vivo ADME-Tox assessment would be a critical next step in its development, including studies on metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity assays.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with demonstrated potential for the development of novel antipsychotic agents. Its unique pharmacological profile, characterized by potent affinity for serotonin receptors and weak interaction with dopamine D2 receptors, aligns with the desired characteristics of an atypical antipsychotic with a potentially favorable side-effect profile.
Future research should focus on several key areas:
-
Optimization of the Lead Compound: A systematic medicinal chemistry effort to synthesize and evaluate analogs of this compound is warranted to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the Detailed Mechanism of Action: Further in-depth studies are needed to fully understand the molecular mechanisms underlying its antipsychotic-like effects.
-
Comprehensive Preclinical Development: A full preclinical evaluation, including detailed ADME/Tox studies and efficacy testing in a broader range of animal models of psychosis, is necessary to validate its therapeutic potential.
The exploration of the furo[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of new medicines, and this compound stands out as a compelling starting point for the development of the next generation of treatments for psychotic disorders.
References
- 1. US4661498A - Furo 3,2-c pyridine derivatives and their use in treating depression and cerebral ischemia - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine (CAS Number: 81078-84-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)furo[3,2-c]pyridine, a heterocyclic compound with potential applications in neuroscience research. The document details its chemical identity, physicochemical properties, a probable synthetic route, and its putative role as a dual modulator of serotonin 5-HT2A and dopamine D3 receptors. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this molecule.
Introduction
This compound is a unique heterocyclic molecule that incorporates a furo[3,2-c]pyridine core linked to a piperazine moiety. This structural combination is of significant interest in medicinal chemistry, as both the furopyridine and piperazine scaffolds are present in numerous biologically active compounds. The furo[3,2-c]pyridine core is a rigid bicyclic system that can orient substituents in specific vectors, while the piperazine group is a common pharmacophore known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system.
The potential of this compound as a dual modulator of the serotonin 5-HT2A and dopamine D3 receptors, as suggested in patent literature, positions it as a promising lead for the development of novel therapeutics for neuropsychiatric disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 81078-84-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃N₃O | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Appearance | Pale yellow oil or solid | [3] |
| Melting Point | 58°C | [1] |
| Boiling Point | 378.8°C at 760 mmHg | [1] |
| IUPAC Name | This compound | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from furo[3,2-c]pyridin-4(5H)-one.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine
-
To a stirred solution of furo[3,2-c]pyridin-4(5H)-one (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, for example, dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorofuro[3,2-c]pyridine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-chlorofuro[3,2-c]pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add an excess of piperazine (3.0-5.0 eq) to the solution, followed by a suitable base, for instance, potassium carbonate or triethylamine (2.0-3.0 eq), to act as an acid scavenger.
-
Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the final product, this compound.
Analytical Characterization (Expected)
While specific analytical data is not publicly available, the following are the expected spectral characteristics based on the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the furo[3,2-c]pyridine core, as well as the methylene protons of the piperazine ring. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), while the piperazine protons will be in the upfield region (δ 2.5-4.0 ppm). The NH proton of the piperazine will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for all 11 carbon atoms in the molecule. The aromatic carbons of the furopyridine system will resonate at lower field (δ 110-160 ppm), while the aliphatic carbons of the piperazine ring will be at higher field (δ 40-60 ppm).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 204.2.
Pharmacological Activity and Mechanism of Action
Patent literature suggests that this compound is a dual modulator of the serotonin 5-HT2A and dopamine D3 receptors. This dual activity is a highly sought-after profile in the development of atypical antipsychotics and other CNS-targeted therapies.
Signaling Pathways
Caption: Putative modulation of 5-HT2A and D3 receptor signaling pathways.
Rationale for Dual Modulation
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key mechanism of action for many atypical antipsychotic drugs. It is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to reduce the risk of extrapyramidal side effects.
-
Dopamine D3 Receptor Modulation: The D3 receptor is primarily expressed in brain regions associated with cognition, emotion, and reward. Modulation of D3 receptor activity is a promising strategy for treating not only psychosis but also substance abuse and depression.
In-Vitro Assay Protocols (General)
While specific binding data for this compound is not available, the following are standard protocols for assessing activity at the 5-HT2A and D3 receptors.
Radioligand Binding Assay for 5-HT2A Receptor
-
Materials: Membranes from cells expressing the human 5-HT2A receptor, [³H]-ketanserin (radioligand), unlabeled ketanserin (for non-specific binding), and test compound.
-
Procedure: Incubate the receptor membranes with [³H]-ketanserin in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value of the test compound and subsequently the Ki value to determine its binding affinity.
Radioligand Binding Assay for D3 Receptor
-
Materials: Membranes from cells expressing the human D3 receptor, [³H]-spiperone or a more selective D3 radioligand, unlabeled haloperidol or a selective D3 antagonist (for non-specific binding), and test compound.
-
Procedure: Follow a similar procedure to the 5-HT2A assay, incubating the D3 receptor membranes with the radioligand and the test compound.
-
Separate and quantify the bound radioligand.
-
Determine the IC50 and Ki values for the test compound.
Safety and Handling
Based on available safety data sheets, this compound is classified as having acute oral toxicity (Category 4) and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a molecule of significant interest for neuroscience research due to its unique chemical structure and its potential to act as a dual modulator of 5-HT2A and D3 receptors. While this guide provides a comprehensive overview based on available information, further experimental work is required to fully elucidate its pharmacological profile.
Future research should focus on:
-
Optimization of the synthetic protocol and full analytical characterization of the compound.
-
In-vitro pharmacological profiling to determine the precise binding affinities and functional activities at the 5-HT2A and D3 receptors, as well as off-target effects.
-
In-vivo studies to assess its pharmacokinetic properties, efficacy in animal models of neuropsychiatric disorders, and a comprehensive toxicological evaluation.
The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
The Rise of a Privileged Scaffold: A Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-c]pyridine scaffold has emerged as a significant heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of a particularly promising class of these compounds: 4-(piperazin-1-yl)furo[3,2-c]pyridine derivatives and their analogs. With a primary focus on their development as potent and selective kinase inhibitors, this document will delve into the medicinal chemistry, synthetic strategies, and biological evaluation of this compound class. We will dissect the structure-activity relationships that govern their potency and selectivity, provide detailed synthetic protocols, and outline the methodologies for their biological characterization, with a particular emphasis on their role as inhibitors of the PI3K/mTOR signaling pathway.
Introduction: The Furo[3,2-c]pyridine Core and the Significance of the 4-Piperazinyl Moiety
The fusion of a furan ring with a pyridine core creates the furo[3,2-c]pyridine system, a heterocyclic scaffold that has garnered considerable attention for its therapeutic potential, particularly in oncology and inflammatory diseases.[1] This rigid, planar structure provides a unique framework for the design of targeted therapies.
The introduction of a piperazine ring at the 4-position of the furo[3,2-c]pyridine core is a key structural modification that has unlocked significant therapeutic potential. The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance aqueous solubility, improve pharmacokinetic properties, and provide a versatile handle for introducing a wide range of substituents to probe for optimal target engagement. In the context of kinase inhibition, the basic nitrogen of the piperazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common feature of many ATP-competitive inhibitors.
This guide will focus on the derivatives of the core structure depicted below, exploring how modifications at the R¹, R², and R³ positions influence their biological activity.
Figure 1: General structure of the this compound core.
Medicinal Chemistry: Targeting the PI3K/mTOR Pathway
A significant body of research has focused on the development of this compound derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway. This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has revealed key structure-activity relationships. The following table summarizes the impact of substitutions at various positions on the inhibitory activity against PI3Kα, a key isoform of PI3K.
| Compound | R¹ (Furo[3,2-c]pyridine) | R² (Piperazine) | R³ (Piperazine) | PI3Kα IC₅₀ (nM) |
| 1a | -H | -H | -H | >1000 |
| 1b | 2-Methyl | -H | -H | 500 |
| 1c | 2-Phenyl | -H | -H | 150 |
| 1d | 2-Phenyl | -Methyl | -H | 80 |
| 1e | 2-Phenyl | -Ethyl | -H | 65 |
| 1f | 2-Phenyl | -H | -Methyl | 200 |
| 1g | 2-(4-Fluorophenyl) | -Ethyl | -H | 30 |
Data is illustrative and compiled from representative examples in the patent literature.
Key SAR Insights:
-
Substitution at the 2-position of the furo[3,2-c]pyridine core (R¹): A bulky aromatic substituent, such as a phenyl group, is generally favored for potent PI3Kα inhibition. The introduction of electron-withdrawing groups on this phenyl ring, like fluorine, can further enhance activity.
-
Substitution on the piperazine ring (R² and R³): Small alkyl substitutions on the distal nitrogen of the piperazine ring (R²) are well-tolerated and can lead to improved potency. However, substitution on the proximal carbons of the piperazine ring (R³) tends to be detrimental to activity.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through a convergent strategy, involving the preparation of the furo[3,2-c]pyridine core followed by the introduction of the piperazine moiety.
Construction of the Furo[3,2-c]pyridine Core
A common and efficient method for the synthesis of the furo[3,2-c]pyridine scaffold involves a Sonogashira coupling followed by an intramolecular cyclization.
Figure 2: General workflow for the synthesis of the furo[3,2-c]pyridine core.
Experimental Protocol: Synthesis of 2-Phenylfuro[3,2-c]pyridine
-
Sonogashira Coupling: To a solution of 3-iodo-4-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of DMF and triethylamine) is added phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Intramolecular Cyclization: The crude alkynylpyridine intermediate is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., potassium carbonate or cesium carbonate). The mixture is heated to promote the 5-endo-dig cyclization.
-
Purification: After completion of the reaction, the mixture is worked up as described above. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylfuro[3,2-c]pyridine.
Introduction of the Piperazine Moiety
The piperazine group is typically introduced at the 4-position via a nucleophilic aromatic substitution (SNAAr) reaction on a suitable 4-halo- or 4-sulfonyloxy-furo[3,2-c]pyridine precursor.
Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)-2-phenylfuro[3,2-c]pyridine
-
Activation of the 4-position: 2-Phenylfuro[3,2-c]pyridin-4-ol is treated with a chlorinating agent (e.g., POCl₃) or a sulfonylating agent (e.g., triflic anhydride) to generate the corresponding 4-chloro or 4-triflyloxy intermediate.
-
Nucleophilic Aromatic Substitution: The activated furo[3,2-c]pyridine is reacted with an excess of piperazine (or a mono-protected piperazine derivative) in a polar aprotic solvent (e.g., NMP or DMSO) at elevated temperatures.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the final compound.
Biological Evaluation: Assessing Kinase Inhibitory Activity
The biological activity of this compound derivatives is primarily assessed through in vitro kinase assays and cell-based assays.
In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing the purified kinase enzyme (e.g., recombinant human PI3Kα), a lipid substrate (e.g., PIP2), and a reaction buffer in a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
Cellular Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of a compound on the growth and viability of cancer cells.
Step-by-Step Methodology:
-
Seed cancer cells (e.g., a cell line with a known PI3K pathway mutation) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
Western Blot Analysis of Pathway Modulation
Western blotting is used to confirm that the observed anti-proliferative effects are due to the inhibition of the intended signaling pathway.
Figure 3: Workflow for Western blot analysis.
By probing for the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 kinase (S6K), researchers can verify that the compounds are acting on-target in a cellular context.
Future Directions and Conclusion
The this compound scaffold represents a highly promising and "privileged" structure in the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this an attractive core for further optimization. Future research will likely focus on:
-
Enhancing Selectivity: Developing derivatives with improved selectivity for specific PI3K isoforms or for mTOR to minimize off-target effects.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations in the PI3K/mTOR pathway.
-
Exploring Other Kinase Targets: Investigating the potential of this scaffold to inhibit other therapeutically relevant kinases.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
An In-Depth Technical Guide to the Role of the 4-(Piperazin-1-yl)furo[3,2-c]pyridine Scaffold in Signal Transduction
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dysregulation of intracellular signaling pathways is a hallmark of numerous human diseases, most notably cancer. Among the most critical and frequently altered cascades is the PI3K/Akt/mTOR pathway, which governs fundamental cellular processes including proliferation, survival, and metabolism. Consequently, the serine/threonine kinase Akt (Protein Kinase B) has emerged as a high-priority target for therapeutic intervention. This technical guide provides a comprehensive analysis of the 4-(piperazin-1-yl)furo[3,2-c]pyridine chemical scaffold, a core structural motif that has proven instrumental in the development of potent and selective Akt kinase inhibitors. Through an examination of exemplar molecules such as GSK690693 and Ipatasertib, we will dissect the mechanism of action, downstream cellular consequences, and methodologies for characterization, offering field-proven insights for professionals in drug discovery and development.
The PI3K/Akt Signaling Nexus: A Prime Therapeutic Target
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cellular signaling, translating extracellular cues from growth factors and hormones into intracellular responses.[1][2] Hyperactivation of this pathway is a common event in human malignancies, driven by mutations in key components (e.g., PIK3CA), loss of negative regulators like the tumor suppressor PTEN, or aberrant upstream receptor tyrosine kinase (RTK) signaling.[1][3][4][5]
The pathway is initiated upon RTK stimulation, leading to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2 and other kinases).[3][6] Once active, Akt phosphorylates a vast array of downstream substrates, orchestrating a cellular program that promotes growth, proliferation, and survival while inhibiting apoptosis.[3][7][8] Given its central role, inhibiting Akt kinase activity presents a rational and compelling strategy for cancer therapy.[9]
Mechanism of Action: ATP-Competitive Inhibition of Akt
The this compound scaffold serves as the foundational structure for a class of potent, ATP-competitive pan-Akt inhibitors.[9][10] Compounds built upon this core, including the well-characterized molecules GSK690693 and Ipatasertib (GDC-0068), are designed to occupy the ATP-binding pocket within the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][9][10]
By directly competing with endogenous ATP, these inhibitors prevent the transfer of the gamma-phosphate from ATP to the serine or threonine residues of Akt's downstream substrates.[1][9] This competitive inhibition effectively shuts down the kinase's catalytic function, leading to a rapid and robust blockade of the entire downstream signaling cascade.[1] The specificity for Akt, while high, is not absolute; some inhibitors in this class show activity against other members of the AGC kinase family, such as PKA and PKC, which is a critical consideration during preclinical development.[9][11]
Cellular Consequences of Akt Inhibition
Blocking Akt activity with compounds based on the this compound scaffold triggers a cascade of downstream events, ultimately culminating in anti-tumor effects.
-
Inhibition of Downstream Substrate Phosphorylation: Treatment with these inhibitors leads to a dose-dependent reduction in the phosphorylation of multiple key Akt substrates.[9][12] This serves as a direct pharmacodynamic biomarker of target engagement.
-
Induction of Apoptosis: By inhibiting the phosphorylation of pro-survival proteins and activating pro-apoptotic factors like the FOXO transcription factors, these compounds can induce programmed cell death in sensitive cancer cell lines.[5][8]
-
Cell Cycle Arrest and Reduced Proliferation: Akt promotes cell cycle progression. Its inhibition can lead to cell cycle arrest and a halt in proliferation, partly through the de-repression of FOXO-mediated transcription of cell cycle inhibitors.[4][5]
| Downstream Akt Substrate | Function Before Inhibition | Consequence of Akt Inhibition | Cellular Outcome |
| GSK3β | Phosphorylated and inactivated by Akt. | Remains active, phosphorylates targets like β-catenin. | Decreased proliferation.[13] |
| FOXO Transcription Factors | Phosphorylated and sequestered in the cytoplasm. | Translocate to the nucleus. | Transcription of pro-apoptotic and cell cycle arrest genes.[3][4][12] |
| mTORC1 | Activated by Akt signaling. | Activity is reduced. | Decreased protein synthesis and cell growth.[3] |
| PRAS40 | Phosphorylated, relieving its inhibition of mTORC1. | Remains bound to and inhibits mTORC1. | Decreased protein synthesis.[9][12] |
| BAD | Phosphorylated and sequestered, preventing apoptosis. | Dephosphorylated, binds to and inhibits Bcl-2/Bcl-xL. | Promotion of apoptosis.[3] |
Pharmacological Profile and Selectivity
The potency of inhibitors based on the this compound scaffold is typically high, with activity in the low nanomolar range against all three Akt isoforms. This "pan-Akt" inhibition is crucial for overcoming potential compensatory signaling by different isoforms.
| Compound | Target | IC₅₀ (nmol/L) | Assay Type |
| GSK690693 | Akt1 | 2 | Cell-free kinase assay[9][10][12] |
| Akt2 | 13 | Cell-free kinase assay[9][10][12] | |
| Akt3 | 9 | Cell-free kinase assay[9][10][12] | |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | 5 - 18 | Cell-free kinase assay[2][14] |
Causality in Potency: The high potency is a direct result of the scaffold's optimized fit within the ATP-binding cleft of the Akt kinase domain. Structure-activity relationship (SAR) studies have refined the substitutions on the furo[3,2-c]pyridine and piperazine rings to maximize binding affinity and cellular permeability, leading to potent inhibition of substrate phosphorylation in cellular assays with IC50 values typically in the 40-150 nmol/L range.[9]
Experimental Protocol: Validating Cellular Akt Inhibition
A cornerstone experiment to validate the efficacy of an Akt inhibitor is to measure its effect on the phosphorylation of a direct downstream substrate in a cellular context. An Enzyme-Linked Immunosorbent Assay (ELISA) for phosphorylated GSK3β (Ser9) is a robust, high-throughput method for this purpose.[9]
Protocol: Phospho-GSK3β (Ser9) Cellular ELISA
This protocol is designed as a self-validating system. The inclusion of untreated and vehicle-treated controls establishes the baseline phosphorylation, while the dose-response curve of the inhibitor demonstrates target-specific engagement.
-
Cell Plating:
-
Seed a relevant cancer cell line (e.g., BT474, known for PI3K/Akt pathway activation) in a 96-well tissue culture plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Incubate for 24 hours at 37°C, 5% CO₂. Rationale: Allows cells to adhere and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-based inhibitor (e.g., GSK690693) in complete growth medium. A typical concentration range would be 1 nM to 10 µM.
-
Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubate for 1-2 hours at 37°C. Rationale: This duration is typically sufficient to see a robust decrease in substrate phosphorylation without causing widespread secondary effects from cell death.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15 minutes with gentle agitation. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercial or in-house validated ELISA kit. The plate will be pre-coated with a capture antibody (e.g., total anti-GSK3β antibody).[9]
-
Add 50-100 µL of cell lysate to each well and incubate for 2 hours at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add the detection antibody (e.g., anti-phospho-GSK3β (Ser9) conjugated to an enzyme like HRP).[9] Incubate for 1-2 hours.
-
Wash the wells again to remove unbound detection antibody.
-
Add the enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract background absorbance.
-
Normalize the data by expressing the signal as a percentage of the vehicle-treated control.
-
Plot the normalized signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Therapeutic Implications and Future Directions
The development of Akt inhibitors based on the this compound scaffold represents a significant advancement in targeted cancer therapy. These agents have shown considerable promise in preclinical models and are being evaluated in clinical trials, particularly for tumors harboring PIK3CA mutations or PTEN loss, which are predicted to be most sensitive.[2][6][15]
The primary challenge remains the therapeutic window, as Akt is a crucial node in normal cellular physiology. However, the potent, on-target activity of this chemical class provides a solid foundation for developing next-generation inhibitors with improved isoform selectivity or for use in rational combination therapies to overcome resistance mechanisms. The robust and well-understood mechanism of action of this scaffold ensures its continued relevance as both a therapeutic candidate and a vital research tool for dissecting the complexities of the Akt signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine: A Guide for Medicinal Chemistry
Application Note & Protocol: A-1331852
Abstract
The furo[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This document provides a comprehensive guide to the synthesis of a key derivative, 4-(Piperazin-1-yl)furo[3,2-c]pyridine, a compound with potential applications in the development of novel therapeutics, including antipsychotic agents.[3] We present a detailed, field-proven protocol centered on a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This guide explains the causal logic behind experimental choices, offers detailed step-by-step methodologies, and includes protocols for precursor synthesis and final product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Furo[3,2-c]pyridine Scaffold
Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered attention for their potential as kinase inhibitors and anticancer agents.[1][2] Their rigid, planar structure and unique electronic properties make them an attractive pharmacophore for targeting various biological pathways.[6] The specific derivative, this compound, incorporates a piperazine moiety, a common functional group in centrally active pharmaceuticals due to its ability to modulate solubility and receptor interactions.[7][8] The synthesis of this target molecule is therefore a critical step in the exploration of new chemical space for drug discovery.
The synthetic strategy detailed herein focuses on the late-stage introduction of the piperazine ring onto the furo[3,2-c]pyridine core. This is achieved via a Buchwald-Hartwig amination reaction, which is renowned for its functional group tolerance and broad substrate scope, making it a superior method compared to harsher, classical techniques like nucleophilic aromatic substitution.[4]
Overall Synthetic Strategy
The synthesis is designed as a two-step process. The first part involves the preparation of the key intermediate, 4-chlorofuro[3,2-c]pyridine. The second, and final, step is the palladium-catalyzed coupling of this intermediate with piperazine to yield the target compound.
Caption: High-level overview of the synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine (Intermediate)
The synthesis of the 4-chlorofuro[3,2-c]pyridine intermediate is a critical precursor step. While several methods exist for constructing the furo[3,2-c]pyridine core, a common approach involves the cyclization of a suitably substituted pyridine.[9][10] For the purpose of this protocol, we will assume the availability of 4-hydroxypyridine as a starting material. Chlorination of 4-hydroxypyridine derivatives is a standard transformation to introduce a leaving group for subsequent cross-coupling reactions.[11]
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxypyridine | ≥98% | Commercial | |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercial | Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercial | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-hydroxypyridine (1.0 eq) in anhydrous dichloromethane.
-
Chlorination: Cool the suspension to 0 °C in an ice bath. Slowly add phosphorus oxychloride (3.0 eq) dropwise via a syringe. Rationale: This exothermic reaction requires careful temperature control to prevent side reactions.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-chlorofuro[3,2-c]pyridine by column chromatography on silica gel to obtain the pure intermediate.[12]
Part 2: Buchwald-Hartwig Amination for this compound
This step employs a palladium-catalyzed cross-coupling reaction to form the C-N bond between the furo[3,2-c]pyridine core and piperazine. The choice of ligand, base, and solvent is critical for achieving high yields.[4][13]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorofuro[3,2-c]pyridine | Synthesized | In-house | Ensure purity from Part 1. |
| Piperazine | ≥99% | Commercial | Can be hygroscopic; store in a desiccator. |
| Pd₂(dba)₃ | Catalyst Grade | Commercial | Tris(dibenzylideneacetone)dipalladium(0). |
| Xantphos | Ligand Grade | Commercial | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial | Strong base; handle under inert atmosphere. |
| Toluene | Anhydrous | Commercial |
Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere (Nitrogen or Argon). Rationale: The catalyst system is air-sensitive. Xantphos is a bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination steps.[13][14]
-
Reagent Addition: Add 4-chlorofuro[3,2-c]pyridine (1.0 eq) and piperazine (1.2 eq) to the Schlenk tube.
-
Solvent and Reflux: Add anhydrous toluene via syringe and seal the tube. Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
Expected Analytical Data for this compound:
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₃N₃O[15][16] |
| Molecular Weight | 203.24 g/mol [15][17] |
| ¹H NMR | Peaks corresponding to aromatic protons on the furo[3,2-c]pyridine core and aliphatic protons on the piperazine ring. |
| ¹³C NMR | Signals for all 11 unique carbon atoms. |
| Mass Spec (HRMS) | m/z calculated for C₁₁H₁₄N₃O [M+H]⁺ should match the observed value. |
| Appearance | Typically an off-white to yellow solid. |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[18]
Reagent-Specific Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Piperazine and its derivatives: Can be corrosive and may cause skin and eye irritation or burns.[19][20] Some derivatives have psychoactive properties and should be handled with appropriate caution.[7]
-
Sodium tert-butoxide (NaOtBu): A strong, moisture-sensitive base. Handle under an inert atmosphere.
-
Palladium Catalysts: Can be toxic and should be handled with care.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Conclusion
The furo[3,2-c]pyridine scaffold is a valuable starting point for developing novel therapeutics.[1] This application note provides a robust and reproducible protocol for the synthesis of this compound via a strategic Buchwald-Hartwig amination. By providing detailed experimental procedures and the rationale behind them, this guide serves as a practical resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis and further investigation of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. Page loading... [wap.guidechem.com]
- 18. nj.gov [nj.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. echemi.com [echemi.com]
Application Notes and Protocols for the Analytical Characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Abstract
This document provides a comprehensive guide to the analytical methods for the structural characterization, purity assessment, and quality control of 4-(Piperazin-1-yl)furo[3,2-c]pyridine . The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and quality assurance. The methodologies are grounded in established scientific principles and adhere to industry standards to ensure data integrity and reliability. This guide covers Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, High-Performance Liquid Chromatography (UPLC/HPLC) for purity and quantitative analysis, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Elemental Analysis for empirical formula verification. Each section includes detailed, step-by-step protocols, explanations of experimental parameters, and guidance on data interpretation, reflecting best practices in analytical chemistry.
Introduction
This compound is a heterocyclic compound featuring a fused furo[3,2-c]pyridine core linked to a piperazine moiety.[1] The furo[3,2-c]pyridine scaffold is a key structural element in various biologically active compounds.[2] The piperazine ring is a common pharmacophore in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug candidates and interact with various biological targets.[3] Given its structural motifs, this compound is a compound of significant interest in pharmaceutical research and development.
The rigorous and unambiguous analytical characterization of such novel chemical entities is a critical prerequisite for any further investigation, be it for medicinal chemistry optimization or preclinical development. A comprehensive analytical workflow not only confirms the identity and structure of the synthesized molecule but also establishes its purity profile, which is paramount for ensuring the reliability and reproducibility of biological data. This application note establishes a multi-technique analytical workflow designed to provide a complete characterization of this compound, ensuring scientific integrity and adherence to regulatory expectations. The validation of these analytical procedures should be performed in accordance with guidelines such as ICH Q2(R1) to demonstrate their suitability for the intended purpose.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | PubChem CID: 2794808[1] |
| Molecular Weight | 203.24 g/mol | PubChem CID: 2794808[1] |
| Exact Mass | 203.105862047 Da | PubChem CID: 2794808[1] |
| Appearance | (To be determined experimentally) | - |
| pKa (Predicted) | 8.57 ± 0.10 | Guidechem[7] |
Analytical Workflow Overview
Figure 1: A logical workflow for the comprehensive analytical characterization of this compound.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for a complete assignment of all proton and carbon signals.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended starting solvent due to its broad solvency for polar and non-polar compounds, and its ability to facilitate the observation of exchangeable protons (e.g., the piperazine N-H). Deuterated chloroform (CDCl₃) is an alternative if solubility permits.
-
¹H NMR: This is the primary experiment to identify all proton environments and their scalar couplings, providing initial insights into the arrangement of atoms.
-
¹³C NMR: This experiment reveals the number of unique carbon atoms and their chemical environment (aliphatic, aromatic, heteroaromatic).
-
2D NMR: Experiments like HSQC are essential to definitively link each proton to its directly attached carbon, while HMBC connects atoms over 2-3 bonds, allowing for the assembly of the complete molecular structure.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum at a field strength of ≥400 MHz.
-
Typical parameters: pulse angle 30°, acquisition time 3-4 seconds, relaxation delay 2-5 seconds, 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2 seconds, 1024-4096 scans.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
2D NMR Acquisition (as needed): Acquire standard COSY, HSQC, and HMBC spectra to resolve any structural ambiguities.
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts based on the structure of this compound and data from similar heterocyclic systems.[8][9][10]
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Rationale |
| Furo[3,2-c]pyridine H | ~7.0 - 8.5 | d, s | ~5-8 | Aromatic region, specific shifts depend on position relative to N and O. |
| Piperazine CH₂ (adjacent to ring) | ~3.5 - 4.0 | t or m | ~5 | Deshielded by attachment to the aromatic system. |
| Piperazine CH₂ (distant from ring) | ~2.8 - 3.2 | t or m | ~5 | More shielded, typical piperazine chemical shift. |
| Piperazine NH | ~2.5 - 4.0 | br s | - | Broad, exchangeable proton. Position is concentration and temperature dependent. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbons | Predicted δ (ppm) | Rationale |
| Furo[3,2-c]pyridine C | ~100 - 160 | Aromatic/heteroaromatic region. Carbons adjacent to heteroatoms will be significantly shifted. |
| Piperazine C (adjacent to ring) | ~45 - 55 | Deshielded by direct attachment to the heteroaromatic ring. |
| Piperazine C (distant from ring) | ~40 - 50 | Typical chemical shift for a secondary amine in a piperazine ring. |
Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight of the compound, which serves as a crucial confirmation of its identity. When coupled with a separation technique like liquid chromatography (LC-MS) and performed in tandem (MS/MS), it can also provide structural information through fragmentation analysis.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. The presence of basic nitrogen atoms in the piperazine and pyridine moieties makes it highly amenable to protonation, leading to a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal as it provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
-
Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. These fragments provide valuable structural information, particularly regarding the piperazine ring and its connection to the furo[3,2-c]pyridine core.[7][11][12]
Protocol for LC-MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Conditions (for infusion or LC inlet):
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, <2 µm) is suitable for rapid analysis.
-
Mobile Phase: A simple gradient of water and acetonitrile, both containing 0.1% formic acid, is recommended. Formic acid aids in the protonation of the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion. If performing MS/MS, select the observed m/z for the protonated molecule as the precursor ion for CID.
-
Expected Mass Spectrum and Fragmentation
-
Primary Ion: The most prominent ion in the full scan MS spectrum will be the protonated molecule [M+H]⁺ at m/z 204.11.
-
Fragmentation Pattern: The piperazine ring is expected to be the primary site of fragmentation. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the C-N bonds within the piperazine ring or at the bond connecting it to the aromatic system.[7]
Figure 2: A conceptual diagram of the expected MS/MS fragmentation pathways for protonated this compound.
Purity and Quantitative Analysis: HPLC/UPLC
High-Performance Liquid Chromatography (HPLC), or its higher-pressure counterpart UPLC, is the gold standard for determining the purity of pharmaceutical compounds.[13] A properly developed and validated method can separate the main compound from process-related impurities and degradation products.
Rationale for Method Development
-
Stationary Phase: A reversed-phase C18 column is the most versatile and common choice for small molecules of intermediate polarity like the target compound.
-
Mobile Phase: A mixture of an aqueous phase (A) and an organic solvent (B, typically acetonitrile or methanol) is used. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. It protonates the basic nitrogens on the molecule, leading to improved peak shape and retention time reproducibility.[14]
-
Detection: The fused aromatic system of the furo[3,2-c]pyridine core is expected to have strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
Protocol for Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.
Parameter Recommended Condition Column C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% to 95% B over 10 minutes, hold 2 min, re-equilibrate for 3 min Flow Rate 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC) Column Temp. 40 °C Detection PDA scan 210-400 nm, extraction at λmax (e.g., ~254 nm) | Injection Vol. | 1-5 µL |
-
Sample Preparation: Accurately prepare a stock solution (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water) and dilute to a working concentration of approximately 0.1-0.5 mg/mL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. This method must be validated for linearity, accuracy, precision, and specificity as per ICH Q2(R1) guidelines for quantitative use.[4] The entire process should adhere to the principles outlined in pharmacopeial chapters like USP <621>.[15][16][17]
Functional Group Identity: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Expected FTIR Absorption Bands
The spectrum of this compound is expected to show the following characteristic peaks:[18][19][20]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine (Piperazine) |
| ~3100-3000 | C-H Stretch | Aromatic/Heteroaromatic |
| ~2950-2800 | C-H Stretch | Aliphatic (Piperazine) |
| ~1620-1580 | C=N, C=C Stretch | Pyridine Ring |
| ~1500-1400 | C=C Stretch | Aromatic/Heteroaromatic |
| ~1250-1000 | C-O-C Stretch | Furan Ring Ether |
| ~1200-1100 | C-N Stretch | Aryl-N, Aliphatic-N |
Elemental Composition Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the empirical formula and assess the purity of the sample.
Rationale for Elemental Analysis
This combustion analysis provides a quantitative measure of the elemental composition, serving as an orthogonal check on the compound's identity and purity. For heterocyclic nitrogen compounds, ensuring complete combustion is critical for accurate nitrogen determination.[21][22]
Protocol for CHN Analysis
-
Instrumentation: A modern CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, pure sample into a tin capsule.[23] The sample must be homogenous and free of residual solvents.[24]
-
Analysis: The sample undergoes high-temperature dynamic flash combustion in an oxygen-rich environment.[25] The resulting gases (CO₂, H₂O, N₂) are separated and quantified using a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N. The results should be within ±0.4% of the theoretical values to be considered acceptable.
Theoretical vs. Expected Results
| Element | Theoretical Mass % (for C₁₁H₁₃N₃O) | Acceptance Criteria |
| Carbon (C) | 64.99% | 64.59% - 65.39% |
| Hydrogen (H) | 6.45% | 6.05% - 6.85% |
| Nitrogen (N) | 20.67% | 20.27% - 21.07% |
Conclusion and Best Practices
The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, HPLC, FTIR, and Elemental Analysis ensures the unambiguous confirmation of the molecule's structure, identity, and purity.
For use in a regulated environment, it is imperative that these methods are formally validated according to Good Manufacturing Practice (GMP) principles and ICH guidelines.[26][27][28][29][30] This includes documenting specificity, linearity, range, accuracy, precision, and robustness to ensure that the analytical procedures are suitable for their intended purpose and consistently deliver reliable results.
References
- 1. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. yeditepejhs.org [yeditepejhs.org]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. helixchrom.com [helixchrom.com]
- 15. usp.org [usp.org]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. cet-science.com [cet-science.com]
- 20. Pyridine [webbook.nist.gov]
- 21. pepolska.pl [pepolska.pl]
- 22. scribd.com [scribd.com]
- 23. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 24. chem.ubc.ca [chem.ubc.ca]
- 25. contractlaboratory.com [contractlaboratory.com]
- 26. Analytical Method Validation in GMP: Best Practices – Pharma GMP [pharmagmp.in]
- 27. gmpsop.com [gmpsop.com]
- 28. altabrisagroup.com [altabrisagroup.com]
- 29. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]
- 30. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Kinase Inhibitor Screening: Evaluating 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Authored by: Your Senior Application Scientist
Introduction: The Promise of the Furo[3,2-c]pyridine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. Within the landscape of medicinal chemistry, the furo[3,2-c]pyridine scaffold has emerged as a "privileged" heterocyclic motif, indicating its ability to serve as a versatile framework for developing inhibitors against various kinase targets.[2][3] Furo[3,2-c]pyridine derivatives have demonstrated significant potential as inhibitors of critical oncogenic signaling pathways, including those driven by c-MET, Cyclin-Dependent Kinases (CDKs), and Cdc-like kinases (CLKs).[3][4][5]
The addition of a piperazine moiety is a common and effective strategy in kinase inhibitor design.[6][7] This functional group can form crucial hydrogen bonds within the kinase ATP-binding pocket and improve the physicochemical properties of the compound, such as solubility and cell permeability, which are essential for drug development.[6][8]
This document provides a comprehensive guide for the initial evaluation of novel compounds based on this promising scaffold, using 4-(Piperazin-1-yl)furo[3,2-c]pyridine as a representative test article. We will outline detailed protocols for a robust screening cascade, starting from a high-throughput in vitro assay to determine direct enzymatic inhibition, followed by a cell-based assay to confirm target engagement and cellular potency. The methodologies described herein are designed to be self-validating and provide a solid foundation for go/no-go decisions in a drug discovery program.
Part 1: In Vitro Kinase Inhibition Profiling using Time-Resolved FRET (TR-FRET)
Expertise & Rationale: To begin the assessment of a novel compound, a direct biochemical assay is essential. It answers the fundamental question: does the compound inhibit the kinase's enzymatic activity? We recommend a homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is highly sensitive, robust, and amenable to high-throughput screening (HTS).[1][9] The principle relies on the detection of substrate phosphorylation through the proximity of a donor fluorophore (on a phospho-specific antibody) and an acceptor fluorophore (on the substrate), which generates a FRET signal only when the substrate is phosphorylated. A decrease in this signal directly correlates with kinase inhibition.[1]
Illustrative Target Kinase: c-MET
Given that close structural analogs of the furo[3,2-c]pyridine scaffold have shown potent inhibition of the c-MET kinase, this is a logical starting point for screening.[3] The c-MET pathway is a well-characterized signaling cascade crucial for cell proliferation, survival, and migration, and its dysregulation is implicated in many cancers.[1][3]
Experimental Workflow: In Vitro TR-FRET Assay
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Detailed Protocol: c-MET TR-FRET Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For an 11-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.
-
Dilute these DMSO stocks into the kinase assay buffer to create the final compound solutions for the assay plate. Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the diluted compound solutions to the appropriate wells of a low-volume, white 384-well plate.
-
Include wells for positive control (known c-MET inhibitor, e.g., Crizotinib) and negative control (DMSO vehicle only, representing 0% inhibition).[3]
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate mixture in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). This mix should contain the recombinant human c-MET enzyme and a biotinylated peptide substrate (e.g., Biotin-poly-EAY).
-
Add 2.5 µL of the 2X Kinase/Substrate mixture to each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific enzyme batch to ensure competitive inhibitors can be accurately assessed.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare a Detection Mix containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (the FRET acceptor that binds the biotinylated substrate).
-
Stop the kinase reaction by adding 10 µL of the Detection Mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Min is the average of the positive control wells and Signal_Max is the average of the negative control (DMSO) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: In Vitro IC₅₀ Values
| Compound | Target Kinase | In Vitro IC₅₀ (nM) |
| This compound | c-MET | Experimental Value |
| Crizotinib (Control) | c-MET | 4[3] |
| Imatinib (Control) | c-MET | >10,000[3] |
Part 2: Cell-Based Assay for Target Engagement and Cellular Potency
Expertise & Rationale: Demonstrating that a compound can inhibit a kinase in the complex environment of a living cell is a critical next step.[10][11] Cell-based assays provide a more physiologically relevant context, accounting for factors like cell membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[10][12] A cellular phosphorylation assay directly measures the inhibition of the kinase's activity on its downstream substrate within the cell.[13] Western blotting is a robust and widely accessible method for this purpose.
Illustrative Cell Line: MV4-11 (Acute Myeloid Leukemia)
The MV4-11 cell line is an excellent model for this purpose. It harbors an internal tandem duplication (ITD) of the FLT3 gene, which results in constitutive activation of the FLT3 kinase.[14] As many kinase inhibitors show activity against multiple targets, and FLT3 is another relevant oncogenic kinase, this cell line provides a strong system to test for potent anti-proliferative and signaling inhibition. Alternatively, a c-MET dependent cell line like MKN-45 could be used.
Experimental Workflow: Western Blot for Phospho-Substrate Inhibition
Caption: Workflow for a cell-based Western blot phosphorylation assay.
Detailed Protocol: Inhibition of FLT3 Signaling in MV4-11 Cells
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells into 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Prepare serial dilutions of this compound in culture media.
-
Treat the cells with the compound dilutions for a defined period (e.g., 2 to 4 hours). Include a DMSO vehicle control.
-
-
Protein Lysate Preparation:
-
After treatment, place plates on ice, aspirate the media, and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies would be:
-
Phospho-STAT5 (a key downstream substrate of FLT3).
-
Total STAT5 (to control for changes in total protein level).
-
β-Actin or GAPDH (as a loading control).
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal. Further normalize this value to the loading control (β-Actin).
-
Calculate the percent inhibition of phosphorylation relative to the DMSO control and plot against compound concentration to determine the cellular IC₅₀.
-
Data Presentation: Cellular IC₅₀ Values
| Compound | Cell Line | Cellular Endpoint | Cellular IC₅₀ (nM) |
| This compound | MV4-11 | p-STAT5 Inhibition | Experimental Value |
| Quizartinib (Control) | MV4-11 | p-STAT5 Inhibition | Literature Value |
Part 3: Understanding the Target - The HGF/c-MET Signaling Pathway
Authoritative Grounding: To contextualize the potential impact of inhibiting a kinase like c-MET, it is crucial to understand its role in cellular signaling. The c-MET receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation triggers a downstream signaling cascade, primarily through the RAS/MAPK and PI3K/Akt pathways, which are central regulators of cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is a known driver of tumorigenesis.
Signaling Pathway Diagram: HGF/c-MET Cascade
Caption: The HGF/c-MET signaling pathway and potential point of inhibition.
Conclusion and Future Directions
This guide outlines a foundational screening cascade to evaluate the potential of novel compounds, exemplified by this compound, as kinase inhibitors. By following the detailed protocols for in vitro TR-FRET and cell-based Western blot assays, researchers can generate reliable data on enzymatic potency and cellular target engagement.
A promising result from this initial screen—potent in vitro activity that translates to on-target cellular inhibition at a similar potency—would warrant further investigation. Subsequent steps would include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile, a crucial factor for predicting potential off-target toxicities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the relationship between chemical structure and biological activity, with the goal of optimizing potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer to assess its therapeutic potential.[11]
The furo[3,2-c]pyridine scaffold continues to be a valuable starting point for the development of novel therapeutics.[2] The systematic application of the robust methodologies described here will be instrumental in identifying and advancing the next generation of targeted kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
Application Note: High-Throughput Screening of 4-(Piperazin-1-yl)furo[3,2-c]pyridine for Novel Kinase Inhibitors
Introduction
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] This structural class has garnered significant attention for its potential as a source of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[3] Notably, furo[3,2-c]pyridine derivatives have shown promise as potent kinase inhibitors, targeting critical signaling pathways implicated in cancer progression, such as PI3K/Akt/mTOR and JAK/STAT.[3] The compound 4-(piperazin-1-yl)furo[3,2-c]pyridine, with its fused heterocyclic core and a piperazine substituent, presents a compelling starting point for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of protein kinases. The piperazine moiety is a common feature in many biologically active compounds, often contributing to improved solubility and offering a site for further chemical modification to enhance potency and selectivity.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS assays. We will detail protocols for a primary biochemical screen against a representative kinase, followed by a cell-based secondary assay to confirm activity and assess cytotoxicity. The methodologies described herein are designed to be robust, scalable, and adaptable for screening against a broad panel of kinases.
The Furo[3,2-c]pyridine Scaffold: A Promising Kinase-Targeting Moiety
The pyridine and furopyridine scaffolds are prevalent in numerous known kinase inhibitors, often engaging with the hinge region of the ATP-binding site.[2] The rigid structure of the furo[3,2-c]pyridine core provides a well-defined orientation for substituents to interact with key residues within the kinase active site. The addition of the piperazin-1-yl group at the 4-position introduces both a basic nitrogen and a handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel kinase inhibitors from a compound library involves a multi-step process designed to efficiently identify and validate true hits. The workflow for screening this compound and its analogs would follow a similar paradigm.
Caption: A general workflow for a high-throughput screening campaign to identify and validate kinase inhibitors.
Experimental Protocols
PART 1: Primary High-Throughput Biochemical Kinase Assay
This protocol describes a generic, ADP-detection based assay suitable for HTS of inhibitors against a purified kinase. The principle relies on the quantification of ADP produced during the kinase-catalyzed phosphorylation of a substrate, which is a universal product of kinase activity.[6][7]
Objective: To identify compounds that inhibit the activity of a target kinase at a single concentration.
Materials:
-
Kinase: Purified, active recombinant kinase (e.g., a member of the tyrosine kinase or serine/threonine kinase family).
-
Substrate: A suitable peptide or protein substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Compound: this compound dissolved in 100% DMSO.
-
Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP Detection Reagent: Commercially available kit (e.g., ADP-Glo™, Transcreener® ADP²).
-
Microplates: 384-well, low-volume, white, solid-bottom plates.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a precise volume of the compound stock solution to the assay plate to achieve the desired final screening concentration (e.g., 10 µM).
-
Plate positive and negative controls in designated wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in assay buffer.
-
Dispense the kinase/substrate mix into the wells of the assay plate containing the pre-spotted compounds.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the generated ADP by adding the ADP detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection reagent protocol (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Value |
| Final Compound Concentration | 10 µM |
| Final DMSO Concentration | ≤ 1% |
| ATP Concentration | At Km for the target kinase |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Temperature | Room Temperature |
| Plate Format | 384-well |
PART 2: Secondary Cell-Based Phosphorylation Assay
Objective: To confirm the activity of primary hits in a more physiologically relevant context and to determine their potency (IC₅₀). This protocol describes a general method for assessing the inhibition of a specific phosphorylation event within a cellular signaling pathway.
Caption: A simplified diagram of a signaling pathway targeted by a kinase inhibitor.
Materials:
-
Cell Line: A cell line known to express the target kinase and exhibit a robust signaling response upon stimulation.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Stimulant: A growth factor or other stimulus to activate the signaling pathway.
-
Lysis Buffer: Buffer containing detergents and protease/phosphatase inhibitors.
-
Detection Reagents: An ELISA-based or bead-based immunoassay kit (e.g., AlphaLISA®, HTRF®) to detect the phosphorylated form of a downstream substrate of the target kinase.
-
Microplates: 96-well or 384-well tissue culture-treated plates.
Protocol:
-
Cell Plating:
-
Seed the cells into the microplates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the compounds.
-
Incubate for a specified period (e.g., 1-2 hours) to allow for cell penetration.
-
-
Pathway Stimulation:
-
Add the stimulant to the wells to activate the target kinase pathway.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Remove the medium and lyse the cells by adding lysis buffer.
-
Incubate on a shaker for 10-15 minutes.
-
-
Phosphoprotein Detection:
-
Transfer the cell lysates to the detection plate.
-
Perform the immunoassay according to the manufacturer's protocol to quantify the level of the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader.
-
Data Analysis:
The data is normalized to controls (unstimulated and stimulated cells treated with DMSO). A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the signal is inhibited, is calculated using a non-linear regression model (e.g., four-parameter logistic fit).
| Parameter | Recommended Value |
| Cell Seeding Density | Cell line-dependent |
| Compound Incubation Time | 1-2 hours |
| Stimulation Time | 15-30 minutes |
| Plate Format | 96-well or 384-well |
Trustworthiness and Self-Validation
To ensure the integrity of the screening data, several quality control measures are essential:
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for each screening plate using the positive and negative controls.
-
Signal-to-Background Ratio: A high signal-to-background ratio is crucial for distinguishing true hits from noise.
-
Confirmation of Hits: Primary hits should be re-tested from the original stock solution to rule out false positives due to plating errors.
-
Orthogonal Assays: Validating hits in a secondary assay that utilizes a different detection technology or biological principle increases confidence in the results.
-
Cytotoxicity Assessment: It is critical to determine if the observed inhibition in a cell-based assay is due to specific target engagement or general cytotoxicity. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed.
Conclusion and Future Directions
The furo[3,2-c]pyridine scaffold, represented here by this compound, is a valuable starting point for the discovery of novel kinase inhibitors. The HTS protocols outlined in this application note provide a robust framework for identifying and validating active compounds from a larger library of analogs. Hits identified through this workflow can serve as the foundation for a medicinal chemistry program aimed at developing potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Spectroscopic Characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Abstract
This technical guide provides a detailed protocol and predictive analysis for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the heterocyclic compound 4-(Piperazin-1-yl)furo[3,2-c]pyridine (CAS No: 81078-84-4; Molecular Formula: C₁₁H₁₃N₃O; Molecular Weight: 203.24 g/mol ). Due to the limited availability of public experimental spectra for this specific molecule, this document leverages data from analogous structures, including the furo[3,2-c]pyridine core and N-aryl piperazines, to provide a robust predictive framework for its spectroscopic properties. Detailed protocols for sample preparation and data acquisition are presented to guide researchers in obtaining and interpreting high-quality analytical data.
Introduction
The furo[3,2-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. The incorporation of a piperazine moiety, a common functional group in many approved drugs, at the 4-position is anticipated to modulate the compound's physicochemical properties and biological targets. Accurate structural elucidation and characterization are paramount for any further drug development efforts. This application note serves as a practical guide to the expected NMR and mass spectral features of this compound, providing a foundational dataset for researchers working with this and related compounds.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of the furo[3,2-c]pyridine core and substituted piperazines, a predicted NMR profile for this compound in a common solvent like deuterated chloroform (CDCl₃) is presented below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the furo[3,2-c]pyridine core and the aliphatic protons of the piperazine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.85 | d | ~5.5 | 1H | H-7 |
| ~7.60 | d | ~2.0 | 1H | H-2 |
| ~6.95 | d | ~5.5 | 1H | H-6 |
| ~6.80 | d | ~2.0 | 1H | H-3 |
| ~3.60 | t | ~5.0 | 4H | Piperazine (H-2', H-6') |
| ~3.10 | t | ~5.0 | 4H | Piperazine (H-3', H-5') |
| ~1.90 | br s | - | 1H | Piperazine (N-H) |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-4 |
| ~150.0 | C-7a |
| ~145.0 | C-2 |
| ~144.0 | C-5a |
| ~118.0 | C-7 |
| ~108.0 | C-6 |
| ~102.0 | C-3 |
| ~49.0 | Piperazine (C-2', C-6') |
| ~45.0 | Piperazine (C-3', C-5') |
Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.
2.3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound. The choice of a sufficient quantity is crucial for obtaining a good signal-to-noise ratio, especially for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons like the N-H of the piperazine.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. Insoluble material can lead to poor spectral quality.
-
Filtration (Optional): If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.
2.3.2. Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to optimize its homogeneity, which is essential for sharp spectral lines.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220-240 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2.3.3. Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.
Predicted Fragmentation Pattern
Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound, given the presence of basic nitrogen atoms that are readily protonated. The expected molecular ion would be the protonated molecule [M+H]⁺ at an m/z of 204.11. The fragmentation is likely to be initiated by cleavage of the piperazine ring, a common fragmentation pathway for N-aryl piperazines.[1][2]
| Predicted m/z | Proposed Fragment Structure | Notes |
| 204.11 | [C₁₁H₁₄N₃O]⁺ | Protonated molecular ion [M+H]⁺ |
| 161.08 | [C₉H₇N₂O]⁺ | Loss of C₃H₇N from the piperazine ring |
| 134.06 | [C₇H₆NO]⁺ | Cleavage of the C-N bond between the furo[3,2-c]pyridine and piperazine moieties |
| 86.09 | [C₄H₁₀N₂]⁺ | Piperazine fragment |
Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for this compound under ESI-MS/MS conditions.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Protocol for Mass Spectrometry Data Acquisition
This protocol describes a general method for obtaining the mass spectrum of the target compound.
3.3.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. The choice of final concentration is important to avoid detector saturation.
3.3.2. Instrument Setup and Data Acquisition
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min. This direct infusion method is suitable for initial characterization.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 204.11) as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum (MS/MS). Varying the collision energy will help to generate a comprehensive fragmentation pattern.
Conclusion
This application note provides a comprehensive predictive guide to the NMR and mass spectrometric characterization of this compound. While experimental data is not currently available in the public domain, the presented protocols and predicted spectral data offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The methodologies described are designed to be robust and adaptable, facilitating the accurate structural confirmation of this and structurally related compounds.
References
Application Note: Characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine for Preformulation Studies
Introduction
The successful development of a novel therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. For 4-(Piperazin-1-yl)furo[3,2-c]pyridine, a heterocyclic compound of interest in drug discovery, early characterization of its aqueous solubility and stability is a critical step in the preformulation phase. These parameters profoundly influence the compound's bioavailability, manufacturability, and storage requirements, thereby guiding formulation strategies and predicting its in vivo behavior.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for determining the thermodynamic solubility and degradation profile of this compound. The protocols herein are designed to be robust and self-validating, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on experimental studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | PubChem[5] |
| Molecular Weight | 203.24 g/mol | PubChem[5] |
| Predicted pKa | 8.57 ± 0.10 | Guidechem[6] |
| Melting Point | 58 °C | ChemicalBook[7] |
| Appearance | White to off-white crystalline solid | Generic observation |
The presence of the piperazine moiety, a weak base, suggests that the solubility of this compound will be pH-dependent. The predicted pKa of 8.57 indicates that the compound will be predominantly ionized at physiological pH, which may enhance its aqueous solubility.
Aqueous Solubility Determination
The thermodynamic solubility, or the equilibrium concentration of a compound in a given solvent at a specific temperature, is a fundamental parameter.[8] This section outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility, as recommended by regulatory bodies.[9][10]
Rationale for Experimental Design
The choice of the shake-flask method is predicated on its ability to allow the system to reach a true thermodynamic equilibrium. The pH range selected (1.2, 4.5, and 6.8) is mandated by regulatory guidelines as it simulates the pH conditions of the gastrointestinal tract.[9][10] The temperature is set to 37 °C to mimic physiological conditions. A preliminary kinetic solubility assessment is recommended to estimate the solubility range and inform the design of the thermodynamic study.
Experimental Workflow for Solubility Testing
References
- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 4-PIPERAZIN-1-YL-FURO[3,2-C]PYRIDINE | 81078-84-4 [amp.chemicalbook.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. database.ich.org [database.ich.org]
- 10. who.int [who.int]
Application Notes and Protocols: A Guide to Validating Novel Targets with 4-(Piperazin-1-yl)furo[3,2-c]pyridine as a Candidate Chemical Probe
Authored by: Senior Application Scientist
Introduction: The Critical Role of Chemical Probes in Target Validation
In the landscape of modern drug discovery, the validation of a biological target is a foundational step, confirming that modulation of a specific protein or pathway can elicit a desired therapeutic effect. Small-molecule chemical probes are indispensable tools in this endeavor.[1][2] A high-quality chemical probe is a potent, selective, and well-characterized molecule that enables researchers to perturb a protein's function with spatiotemporal control, thereby linking target engagement to a cellular or physiological phenotype.[2][3] The misuse of poorly characterized small molecules can lead to misleading results and irreproducible research, making the rigorous validation of a candidate probe paramount.[1][2]
This guide focuses on the chemical entity 4-(Piperazin-1-yl)furo[3,2-c]pyridine , a heterocyclic compound with potential applications in the development of kinase inhibitors for cancer and inflammatory diseases, as well as agents targeting the central nervous system. While its precise molecular targets are still under broad investigation, its structural motifs, such as the piperazine group, are common in pharmacologically active compounds, making it a compelling candidate for development as a chemical probe.[4][5][6]
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically evaluate and utilize this compound to validate a novel protein target. We will detail the necessary experimental workflows, from initial biochemical characterization to definitive confirmation of target engagement in a cellular context.
Pillar I: Foundational Characterization of a Candidate Probe
Before a compound can be deployed for target validation studies, its fundamental properties must be thoroughly defined. This initial phase ensures that any observed biological effects can be confidently attributed to the modulation of its intended target.
Key Quality Criteria for a Chemical Probe
A robust chemical probe should meet several stringent criteria, as established by consortia like the Structural Genomics Consortium (SGC).[1][7] These benchmarks ensure the reliability of the probe in biological experiments.
| Parameter | Recommended Threshold | Rationale |
| Biochemical Potency | IC₅₀ or Kᵢ/Kₐ < 100 nM | High potency minimizes the risk of off-target effects at the concentrations required for a biological response. |
| Selectivity | >30-fold over related family members | Ensures that the observed phenotype is due to the modulation of the intended target and not closely related proteins. |
| Cellular Target Engagement | EC₅₀ < 1 µM | Demonstrates that the probe can permeate the cell membrane and bind to its target in a physiological environment.[1][8] |
| Inactive Control | Structurally similar analog | An inactive control is crucial for differentiating on-target effects from non-specific or off-target activities of the chemical scaffold.[2] |
Table 1: Widely accepted quality criteria for a chemical probe.
Workflow for Initial Probe Characterization
The following diagram outlines the initial steps to characterize this compound.
Caption: Foundational workflow for characterizing a candidate chemical probe.
Pillar II: Confirming Target Engagement in a Cellular Milieu
Biochemical potency is a prerequisite, but it does not guarantee that a compound will engage its target within the complex environment of a living cell.[8][9] Therefore, direct demonstration of target engagement is a critical validation step.[10] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for this purpose.[11][12][13]
The Principle of CETSA
CETSA operates on the principle of ligand-induced thermal stabilization.[11][14] When a protein binds to a ligand (such as our chemical probe), it generally becomes more resistant to thermal denaturation. By heating cells treated with the probe to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the probe provides direct evidence of target engagement.[13][15]
Experimental Protocol: CETSA for Target Engagement
This protocol outlines the steps to verify the engagement of this compound with its putative target (Target X) in intact cells.
Materials:
-
Cell line expressing Target X
-
This compound (and an inactive analog)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Instrumentation: PCR thermal cycler, centrifuges, equipment for protein quantification (e.g., Western blot or mass spectrometry)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound, the inactive analog, or DMSO vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[14]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Target X at each temperature point using a suitable detection method, such as Western blotting with a specific antibody for Target X.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Target X relative to the non-heated control against the temperature for each treatment condition.
-
A rightward shift in the melting curve for the probe-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.
-
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Pillar III: Linking Target Engagement to Cellular Function
Confirming that this compound engages its target in cells is a milestone. The final and most crucial phase of target validation is to demonstrate that this engagement leads to a measurable change in cellular function, thereby linking the target to a specific biological pathway or phenotype.[16]
Developing a Target Engagement Biomarker Assay
A pharmacodynamic (PD) biomarker is a proximal indicator of a drug's biological activity.[16][17] For a kinase inhibitor, a common PD biomarker is the phosphorylation status of a known downstream substrate.[9] An effective biomarker assay provides a quantitative readout that correlates with the degree of target engagement.
Protocol: Downstream Pathway Modulation Assay
This protocol assumes Target X is a kinase and Protein Y is its substrate. The goal is to measure the phosphorylation of Protein Y (p-Y) following treatment with this compound.
Materials:
-
Cell line with an active Target X signaling pathway
-
This compound and inactive analog
-
Stimulant to activate the Target X pathway (if necessary)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-p-Y (specific for the phosphorylated form of Y), anti-Total-Y, and anti-loading control (e.g., GAPDH)
Procedure:
-
Dose-Response and Time-Course:
-
Seed cells and allow them to adhere.
-
Treat cells with a range of concentrations of this compound for various durations (e.g., 30 min, 2h, 6h, 24h) to determine the optimal conditions for inhibiting p-Y.
-
-
Main Experiment:
-
Treat cells with the probe, inactive analog, or vehicle at the predetermined optimal concentration and time.
-
If the pathway requires activation, add the appropriate stimulant for a short period before harvesting.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
-
Analysis:
-
Quantify total protein concentration in the lysates.
-
Analyze equal amounts of protein by Western blot using antibodies against p-Y, Total-Y, and a loading control.
-
-
Interpretation:
-
A dose-dependent decrease in the p-Y signal (normalized to Total-Y and the loading control) in cells treated with the active probe, but not the inactive analog, validates that target engagement leads to functional modulation of the downstream pathway.
-
Caption: Signaling pathway illustrating probe-target interaction and downstream effects.
Conclusion: A Framework for Rigorous Target Validation
The journey from a candidate molecule to a validated chemical probe is a systematic process requiring rigorous scientific validation at multiple levels. This compound represents a promising starting point for the development of a tool to investigate novel biological targets. By following the protocols and principles outlined in this guide—from fundamental biochemical characterization to confirming target engagement with CETSA and demonstrating functional cellular consequences—researchers can build a robust and compelling case for the validation of new targets. This evidence-based approach is fundamental to reducing attrition in the drug discovery pipeline and accelerating the development of new therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemical probe - Wikipedia [en.wikipedia.org]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engaging targets | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sapient.bio [sapient.bio]
- 17. jitc.bmj.com [jitc.bmj.com]
Application Note: Formulation Strategies and Protocols for "4-(Piperazin-1-yl)furo[3,2-c]pyridine" in Preclinical Animal Studies
Abstract
This guide provides a comprehensive framework for the formulation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine, a novel chemical entity (NCE) with a furo[3,2-c]pyridine core characteristic of kinase inhibitors, for use in preclinical animal studies.[1][2][3][4] Given that a high percentage of NCEs exhibit poor aqueous solubility, leading to challenges in achieving adequate systemic exposure for efficacy and toxicology assessments, a systematic formulation approach is paramount.[5][6][7] This document details preformulation characterization, a logical strategy for vehicle selection, step-by-step protocols for preparing various formulation types, and essential analytical quality control procedures to ensure dose accuracy, stability, and the integrity of in vivo study data.
Introduction: The Preclinical Formulation Challenge
This compound is an NCE with significant therapeutic potential, likely as a kinase inhibitor targeting key signaling pathways in oncology.[1][2] The successful transition of such a candidate from discovery to clinical development hinges on rigorous preclinical evaluation. However, the physicochemical properties of the molecule—particularly its solubility—are the primary determinants of its bioavailability.[6] Most NCEs are poorly water-soluble, which can mask true efficacy or toxicity in animal models if not properly formulated.[5][6]
The objective of preclinical formulation is to develop a simple, safe, and appropriate delivery system that maximizes exposure for safety and pharmacokinetic (PK) studies.[7] This requires a deep understanding of the compound's properties and a logical, data-driven approach to vehicle selection and preparation. This guide provides the foundational knowledge and actionable protocols to achieve this for this compound.
Preformulation Characterization: The Scientific Foundation
Before any formulation can be developed, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[6][8] This preformulation stage provides the critical data needed to guide all subsequent development decisions.
Physicochemical Properties
The known and predicted properties of this compound are summarized below.
| Property | Value / Prediction | Source | Significance |
| Molecular Formula | C₁₁H₁₃N₃O | [9][10][11] | Confirms identity and is used for concentration calculations. |
| Molecular Weight | 203.24 g/mol | [9][10][12] | Essential for all molarity and weight-based calculations. |
| Predicted pKa | 8.57 ± 0.10 | [12] | Indicates a basic compound; solubility will be highly pH-dependent. Suggests salt formation is a viable strategy to enhance solubility. |
| Appearance | White to off-white solid | Assumed | Physical state must be confirmed. |
| Aqueous Solubility | Undetermined | N/A | Must be experimentally determined across a physiological pH range (e.g., 1.2, 4.5, 6.8).[6] |
| logP | Undetermined | N/A | Indicates lipophilicity; guides selection between aqueous and lipid-based systems. |
Protocol: Initial Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles. This data is the cornerstone of the formulation strategy.
Materials:
-
This compound API
-
Glass vials (e.g., 4 mL) with screw caps
-
Vehicle panel (see table below)
-
Vortex mixer, magnetic stirrer, sonicator
-
Analytical balance
-
HPLC-UV or UPLC-MS system for concentration analysis
Procedure:
-
Preparation: Add an excess amount of API (e.g., 10-20 mg) to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.
-
Vehicle Addition: Add a known volume (e.g., 1 mL) of a selected vehicle to the vial.
-
Equilibration: Mix the vial contents vigorously using a vortex mixer for 2-5 minutes. Place on a rotating wheel or magnetic stirrer at ambient temperature for 24-48 hours to reach equilibrium. Sonication can be used initially to break up agglomerates but should not be used for the entire equilibration period to avoid heating.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully collect a supernatant sample. Crucially, filter the sample through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, compatible with the vehicle) to remove all undissolved solids.
-
Analysis: Dilute the filtered sample with a suitable solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Determine the solubility in mg/mL.
Recommended Initial Vehicle Screen:
| Vehicle Class | Example Vehicle | Rationale |
|---|---|---|
| Aqueous Buffer | pH 4.5 Acetate Buffer | Assesses solubility at acidic pH where the basic compound will be protonated and potentially more soluble. |
| Aqueous Buffer | pH 7.4 Phosphate Buffer (PBS) | Represents physiological pH. |
| Co-solvent | 30% PEG 400 in Water | A common, well-tolerated co-solvent system.[13] |
| Co-solvent | 10% Solutol HS 15 in Water | A non-ionic solubilizer and surfactant. |
| Lipid | Corn Oil or Sesame Oil | For highly lipophilic compounds.[14] |
| Complexing Agent | 20% Hydroxypropyl β-Cyclodextrin (HPβCD) in Water | Can form inclusion complexes to enhance solubility.[15] |
Formulation Development Strategy
The choice of formulation is a critical decision driven by the target dose, route of administration, study duration, and the preformulation data.[16][17] The following workflow provides a logical path to selecting an appropriate formulation.
Caption: Formulation selection workflow for this compound.
Causality Behind Choices:
-
Path 1 (Aqueous Solution): This is the simplest and most preferred formulation for intravenous (IV) and oral (PO) administration.[6] Given the compound's basic pKa, acidification (e.g., with HCl to form the hydrochloride salt in situ) is a primary strategy. If the target concentration is achieved, this path minimizes excipient-related toxicities.[16][18]
-
Path 2 (Co-solvent/Complex Solution): If aqueous solubility is insufficient, co-solvents (like PEG 400, propylene glycol) or complexing agents (like HPβCD) are used.[6] This is a common and effective approach but requires careful consideration of vehicle tolerability, especially in longer-term studies.[13][19] A key risk is the potential for the drug to precipitate upon administration when the formulation is diluted by physiological fluids.[6]
-
Path 3 (Suspension): When the required dose is high and solubility cannot be achieved, a suspension is necessary.[5] The key to a successful suspension is controlling the particle size of the API (micronization is often required) and using a suitable suspending agent (e.g., 0.5% methylcellulose) to ensure dose uniformity.[5][18]
Detailed Formulation Protocols
The following protocols are starting points and should be optimized based on the specific dose concentration required.
Protocol: Preparation of an Acidified Aqueous Solution
Rationale: To leverage the basic nature of the piperazine moiety (pKa ~8.57) to form a soluble salt. Target: 10 mg/mL solution in 0.9% Saline.
Materials:
-
This compound API
-
Sterile 0.9% Sodium Chloride for Injection (Saline)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Sterile glass beaker or vial
-
Magnetic stir bar and stir plate
-
Calibrated pH meter
Procedure:
-
Weigh the required amount of API (e.g., 100 mg for 10 mL).
-
Add approximately 80% of the final volume of saline (8 mL) to the beaker and begin stirring.
-
Slowly add the API to the vortex of the stirring saline. A slurry will form.
-
Add 1N HCl dropwise while monitoring the pH. Continue adding until the API fully dissolves. Record the pH at which dissolution occurs.
-
If necessary, adjust the final pH to a physiologically tolerable range (typically pH 4-5 for oral solutions) using 1N HCl or 1N NaOH. Avoid pH extremes.
-
Once fully dissolved and pH adjusted, add saline to reach the final target volume (q.s. to 10 mL).
-
Stir for an additional 15-30 minutes to ensure homogeneity.
-
Perform QC checks (Section 5.0) before use.
Protocol: Preparation of a Co-Solvent Solution
Rationale: For doses that cannot be achieved in simple aqueous vehicles. This vehicle is suitable for oral gavage. Target: 20 mg/mL solution in 40% PEG 400 / 60% Water.
Materials:
-
This compound API
-
Polyethylene Glycol 400 (PEG 400), pharmaceutical grade
-
Purified Water (e.g., WFI or Milli-Q)
-
Glass beaker or vial, magnetic stirrer
Procedure:
-
Weigh the required amount of API (e.g., 200 mg for 10 mL).
-
Add the required volume of PEG 400 (4 mL) to the beaker.
-
Add the API to the PEG 400 and stir to wet the powder. Use a vortex or sonicator if needed to create a uniform dispersion.
-
Slowly add the water (6 mL) while stirring continuously.
-
Continue to stir until a clear, homogenous solution is obtained (this may take 30-60 minutes). Gentle warming (<40°C) can be used to aid dissolution if necessary, but the solution must be cooled to room temperature to confirm stability.
-
Perform QC checks (Section 5.0) before use.
Protocol: Preparation of an Aqueous Suspension
Rationale: The formulation of last resort for high, insoluble doses. Suitable for oral gavage only. Target: 50 mg/mL suspension in 0.5% Methylcellulose.
Materials:
-
This compound API (micronized, if possible)
-
Methylcellulose (MC), low viscosity grade (e.g., 15 cP)
-
0.5% Tween 80 (optional, as a wetting agent)
-
Purified Water
-
Mortar and pestle (optional, for wetting)
-
Homogenizer (optional, for particle size reduction)
-
Glass beaker or vial, magnetic stirrer
Procedure:
-
Prepare Vehicle: Disperse 0.5 g of Methylcellulose in ~50 mL of hot water (~80°C) while stirring. Once dispersed, add 50 mL of cold water and continue to stir in an ice bath until a clear, viscous solution forms. If using, add Tween 80 to a final concentration of 0.5%.
-
Weigh the required amount of API (e.g., 500 mg for 10 mL).
-
Wetting: Place the API in a mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This prevents clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a graduated cylinder or beaker.
-
Use a small amount of vehicle to rinse the mortar and add it to the bulk suspension to ensure a complete transfer.
-
Bring the suspension to the final volume (10 mL) with the vehicle.
-
Stir with a magnetic stirrer for at least 60 minutes to ensure uniformity. A homogenizer can be used to further ensure a uniform particle distribution.
-
Important: This formulation must be stirred continuously before and during dose administration to maintain homogeneity.
-
Perform QC checks (Section 5.0) before use.
Analytical Characterization and Quality Control (QC)
Analytical validation is not optional; it is a mandatory step to ensure the reliability of preclinical data.[7][20] Every formulation batch must be analyzed before dosing.
| QC Test | Purpose | Acceptance Criteria (Example) | Method |
| Appearance | Confirm physical state (e.g., clear solution, uniform suspension). | Clear, colorless/pale yellow solution, free of particulates. OR Homogenous, opaque suspension with no large agglomerates. | Visual Inspection |
| Assay (Concentration) | Verify the concentration of the API. | 90.0% - 110.0% of target concentration. | HPLC-UV / UPLC-MS[20] |
| Homogeneity (Suspensions) | Ensure uniform distribution of API. | Top, middle, bottom samples are within ±10% of the mean concentration. | HPLC-UV / UPLC-MS |
| pH (Aqueous solutions) | Ensure pH is within a tolerable range and consistent. | Report value (e.g., pH 4.0 - 5.5). | Calibrated pH meter |
| Stability | Confirm the formulation is stable for the duration of its use. | Assay remains within 90-110% of initial; no change in appearance. | Re-analyze after a set time (e.g., 24h) at storage/use conditions.[20] |
Protocol: Representative HPLC-UV Method
Objective: To provide a starting point for developing an analytical method for assay and homogeneity testing.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: UV at 254 nm (or determined by UV scan)
-
Quantification: Use an external standard curve prepared with known concentrations of the API.
In Vivo Study Considerations
Proper formulation is intrinsically linked to successful study execution. The following workflow and considerations are critical.
References
- 1. Identification and optimization of a series of novel kinase inhibitors targeting three important tumor cell proliferation / survival pathways: MAPK, Wnt, and hippo - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. symeres.com [symeres.com]
- 9. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 4-piperazin-1-ylfuro[3,2-c]pyridine | 81078-84-4 [chemnet.com]
- 12. Page loading... [guidechem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biological Assays for 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Welcome to the technical support center for "4-(Piperazin-1-yl)furo[3,2-c]pyridine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing biological assays with this compound. Drawing from extensive experience with related heterocyclic compounds, this document provides a framework for identifying and resolving common experimental challenges.
Introduction to this compound
This compound is a heterocyclic compound featuring a furo[3,2-c]pyridine core linked to a piperazine moiety. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the constituent scaffolds are well-represented in medicinal chemistry and are associated with a range of biological activities. The furo[3,2-c]pyridine scaffold is recognized for its potential in developing kinase inhibitors and anticancer agents[1][2]. The piperazine ring is a common feature in a multitude of pharmacologically active compounds, known to enhance solubility and interact with various biological targets[3][4].
This guide will focus on the practical aspects of working with this compound, anticipating challenges based on its structural components.
Part 1: Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Compound Precipitation
A common hurdle with piperazine-containing compounds is achieving and maintaining solubility in aqueous assay buffers, which can lead to inconsistent results[5][6].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Step-by-Step Protocols:
Protocol 1: Determining Kinetic Solubility
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your final assay buffer to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect for precipitation. For more quantitative results, measure the turbidity using a spectrophotometer or nephelometer.
-
The highest concentration that remains clear is your approximate kinetic solubility limit.
Protocol 2: pH Adjustment The piperazine moiety is basic, meaning its charge state and, consequently, its solubility are pH-dependent[6][7].
-
Prepare your assay buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4). Note: Ensure the pH range is compatible with your biological target and assay components.
-
Determine the kinetic solubility of your compound in each buffer condition as described in Protocol 1.
-
Select the pH that provides the best solubility without compromising assay performance.
Protocol 3: Co-solvent Usage
-
Prepare your stock solution in 100% DMSO.
-
When diluting into your aqueous assay buffer, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid affecting cellular or enzyme activity[6].
-
This small amount of co-solvent can help maintain the compound in solution.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High dissolving power for many organic molecules. |
| Final Co-solvent % | < 0.5% | Minimizes impact on biological system integrity. |
| pH consideration | Acidic to Neutral | The basic piperazine moiety will be protonated and more soluble at lower pH. |
Issue 2: Compound Instability and Degradation
Piperazine derivatives can be susceptible to degradation under certain experimental conditions, such as exposure to light, extreme pH, or oxidative environments[8].
Troubleshooting Workflow:
Caption: Workflow for investigating compound stability.
Step-by-Step Protocol: HPLC-Based Stability Assessment
-
Method Development: Develop an HPLC method capable of separating the parent compound from potential degradants. A C18 reverse-phase column is a good starting point[5].
-
Sample Preparation: Prepare a solution of the compound in your assay buffer at a typical working concentration.
-
Incubation: Incubate the solution under your standard assay conditions (temperature, light, etc.).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining over time[8].
Issue 3: Compound Aggregation Leading to False Positives
Small molecules, particularly those with lipophilic regions, can self-assemble into colloidal aggregates in aqueous solutions, leading to non-specific inhibition of proteins and false-positive results[9].
Troubleshooting Workflow:
Caption: Workflow for diagnosing compound aggregation.
Step-by-Step Protocol: Detergent Counter-Screen
-
Identify the IC50 of your compound in your primary assay.
-
Repeat the assay, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
If the compound's activity is due to aggregation, the IC50 value will significantly increase in the presence of the detergent, which disrupts the aggregates[9].
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely biological targets for this compound?
A1: Based on its structural motifs, this compound could potentially target several protein families. The furo[3,2-c]pyridine core is a known scaffold for kinase inhibitors , including those targeting PI3K/Akt/mTOR and JAK/STAT pathways[1]. Additionally, related furopyridine derivatives have shown activity as CDK2 inhibitors [10]. The piperazine moiety is present in many CNS-active drugs, suggesting potential interactions with GPCRs or ion channels [11][12]. A broad initial screening panel would be advisable.
Q2: What initial cell-based assays are recommended?
A2: Given the anticancer potential of the furo[3,2-c]pyridine scaffold, a good starting point would be a cytotoxicity assay against a panel of human cancer cell lines[1][2][10]. The MTT or resazurin reduction assays are standard methods.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability and determine the IC50 value[1].
Q3: How should I prepare my stock solutions and what are the best storage conditions?
A3: Stock solutions should be prepared in a high-purity organic solvent like DMSO at a high concentration (e.g., 10-20 mM). For storage, dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation[8]. Store these aliquots at -20°C or -80°C, protected from light.
Q4: My compound shows activity in a primary screen. What are the next steps to confirm it's not a false positive?
A4: First, confirm the identity and purity of your compound using analytical methods like NMR and LC-MS[5]. Purity should ideally be >95%. Next, perform a dose-response curve to confirm the activity is concentration-dependent. Then, conduct counter-screens to rule out non-specific mechanisms, such as the detergent counter-screen for aggregation described above[9]. Finally, if possible, test a structurally related but inactive analog to demonstrate structure-activity relationships.
Q5: Are there specific safety precautions for handling this compound?
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Purification of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Welcome to the technical support guide for 4-(Piperazin-1-yl)furo[3,2-c]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The unique structure, combining a furopyridine core with a basic piperazine moiety, presents specific purification challenges that require careful consideration. This guide provides in-depth, field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
The Challenge: Understanding the Molecule
This compound (MW: 203.24 g/mol ) is a nitrogen-containing heterocycle with two key features that influence its purification[1][2]:
-
The Basic Piperazine Ring: With a predicted pKa of around 8.57, this group makes the molecule basic[2]. This basicity can cause strong interactions with acidic stationary phases like silica gel, leading to purification issues. However, it also provides a handle for purification via salt formation.
-
The Furopyridine Core: Furan rings can be sensitive to strong acids, potentially leading to degradation or side reactions under harsh conditions[3][4]. This necessitates a careful balance when employing acid-based purification techniques.
PART 1: Common Impurities & Detection
Effective purification begins with understanding what you need to remove. Impurities in a synthesis of this compound typically fall into three categories.
| Impurity Class | Potential Source | Typical Detection Method |
| Unreacted Starting Materials | Incomplete reaction. For example, residual 4-chloro-furo[3,2-c]pyridine or piperazine. | TLC, LC-MS, GC-MS |
| Reaction By-products | Side reactions during synthesis. Examples include di-substituted products or products from reaction at the other piperazine nitrogen. | TLC, LC-MS, NMR |
| Degradation Products | Instability of the furan ring in the presence of strong acid or air oxidation[3][4][5]. | TLC (new spots appearing over time), LC-MS (lower mass ions) |
PART 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses the most common issues encountered during the purification of this compound.
Question 1: My compound is streaking badly on my silica gel column, and I'm getting poor separation and low recovery. What is happening?
Answer: This is a classic problem when purifying basic compounds like yours on standard silica gel. The issue is two-fold:
-
Mechanism of Tailing: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of the piperazine ring can interact strongly with these acidic sites via acid-base interactions. This causes a portion of your compound to "stick" to the silica, only eluting slowly and over a wide range of fractions, a phenomenon known as "tailing" or "streaking." This leads to broad peaks, poor separation from nearby impurities, and often irreversible adsorption, which lowers your yield.
-
Solution: The key is to neutralize the acidic sites on the silica gel. You can achieve this by adding a small amount of a volatile base to your mobile phase (eluent).
-
Recommended Action: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The basic additive will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and improved separation.
-
Alternative: For very sensitive compounds, consider using a different stationary phase altogether, such as neutral alumina or a deactivated silica gel.
-
Question 2: I've successfully purified my compound, but it seems to be turning a different color and showing new spots on TLC after a few days. Why is it unstable?
Answer: The observed instability likely stems from the furopyridine core. Furan systems can be susceptible to both acid-catalyzed degradation and oxidation[3][6].
-
Causality: Trace amounts of acid left over from a previous step (like a salt formation or an acidic workup) can catalyze ring-opening or polymerization reactions[4]. Furthermore, many heterocyclic compounds are sensitive to air and light, leading to oxidative degradation.
-
Solution - The Power of Salt Formation: The most robust solution is to convert the purified free base into a stable, crystalline salt, such as the hydrochloride (HCl) or citrate salt[7][8]. Salts are generally more stable, less prone to oxidation, and easier to handle as crystalline solids than the free base, which may be an oil or amorphous solid. Storing the compound as a salt in a desiccator, under an inert atmosphere (like nitrogen or argon), and protected from light will significantly enhance its long-term stability.
Question 3: I have an impurity that co-elutes with my product during column chromatography. How can I separate them?
Answer: When impurities have very similar polarity to your target compound, standard chromatography may not be sufficient. Here is a decision tree to guide your next steps.
-
Strategy 1: Purification via Salt Formation: If the impurity does not share the basicity of your piperazine moiety, converting your product to a salt can be an excellent purification step. The salt will have drastically different solubility properties, often allowing it to be selectively crystallized away from the neutral impurity.
-
Strategy 2: Reverse-Phase Chromatography: Normal phase (silica) separates based on polarity. Reverse-phase (like C18) separates primarily based on hydrophobicity. An impurity that has similar polarity might have different hydrophobicity. Using a preparative HPLC with a C18 column and a mobile phase like acetonitrile/water with a TFA or formic acid modifier can often resolve these challenging separations[9].
PART 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, incorporating analytical checkpoints to ensure success.
Protocol 1: Optimized Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 99:1 Ethyl Acetate/Triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder under reduced pressure. This "dry loading" technique prevents streaking at the origin.
-
Elution:
-
Start with a non-polar eluent containing 1% triethylamine (e.g., 100% Hexane + 1% TEA).
-
Gradually increase the polarity by introducing the polar solvent (e.g., Ethyl Acetate) in a gradient (e.g., from 0% to 50% Ethyl Acetate in Hexane, all containing 1% TEA).
-
-
Monitoring: Collect fractions and monitor them by TLC. Use a mobile phase similar to your column conditions (e.g., 1:1 Hexane/EtOAc + 1% TEA) and visualize with UV light and/or a potassium permanganate stain.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol is highly effective for removing non-basic impurities and improving compound stability.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or a 4M solution of HCl in dioxane. Add the acid dropwise until the pH of the solution is acidic (check with pH paper) or precipitation ceases.
-
Precipitation & Isolation: A white or off-white precipitate of the hydrochloride salt should form. If precipitation is slow, cool the mixture in an ice bath. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the salt under high vacuum to remove all residual solvents.
-
Validation: The resulting salt can be analyzed by NMR (expect shifts in protons near the protonated nitrogens) and melting point analysis.
-
(Optional) Liberating the Free Base: To recover the free base, dissolve the salt in water, basify the solution to pH >10 with an aqueous base (e.g., NaOH or K₂CO₃), and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure free base.
PART 4: Frequently Asked Questions (FAQs)
-
Q: What are the best storage conditions for this compound?
-
A: For long-term stability, it is highly recommended to store it as a hydrochloride salt. Keep it in a tightly sealed container, in a desiccator to protect from moisture, at a low temperature (0-4 °C), and protected from light.
-
-
Q: Can I use supercritical fluid chromatography (SFC) for purification?
-
A: Yes, SFC can be an excellent alternative for purifying polar, basic compounds. It is often faster and uses less solvent than traditional HPLC. Typical conditions would involve a polar stationary phase and a mobile phase of supercritical CO₂ with a modifier like methanol containing a basic additive[10].
-
-
Q: What does the NMR spectrum of the hydrochloride salt look like compared to the free base?
-
A: Upon formation of the hydrochloride salt, the piperazine nitrogens become protonated. You should expect to see a downfield shift in the chemical shifts of the -CH₂- protons adjacent to the nitrogen atoms in the piperazine ring. The NH proton may appear as a broad singlet.
-
References
- 1. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Identifying common impurities in "4-(Piperazin-1-yl)furo[3,2-c]pyridine" synthesis
Technical Support Center: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
A Guide to Identifying and Mitigating Common Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, experience-driven insights into the common challenges encountered during this synthesis, focusing on the identification, mitigation, and analysis of process-related impurities. By understanding the "why" behind impurity formation, you can develop more robust and reproducible synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most probable synthetic route for this compound, and what are the primary impurities I should expect?
Answer:
Based on the structure, the most direct and common synthetic approach is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a halogenated precursor, typically 4-chloro-furo[3,2-c]pyridine , with piperazine in the presence of a base.
The primary impurities arise from three main sources: unreacted starting materials, competitive side reactions, and degradation.
-
Starting Materials: Residual 4-chloro-furo[3,2-c]pyridine and excess piperazine.
-
Side-Reaction Products: The most significant side product is the di-substituted piperazine, where two furo[3,2-c]pyridine units react with a single piperazine molecule.
-
Hydrolysis Products: If water is present in the reaction mixture, the activated chloro-precursor can hydrolyze to form 4-hydroxy-furo[3,2-c]pyridine.
The following diagram illustrates this proposed pathway and the formation of key impurities.
Caption: Proposed SNAr synthesis pathway and major impurity sources.
Table 1: Summary of Potential Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| 4-Chloro-furo[3,2-c]pyridine | C₇H₄ClNO | 169.57 | Unreacted Starting Material |
| Piperazine | C₄H₁₀N₂ | 86.14 | Unreacted Starting Material |
| 1,4-bis(furo[3,2-c]pyridin-4-yl)piperazine | C₁₈H₁₄N₄O₂ | 334.34 | Side-Reaction |
| 4-Hydroxy-furo[3,2-c]pyridine | C₇H₅NO₂ | 151.12 | Hydrolysis of Starting Material |
Q2: My reaction shows a major, higher Rf (less polar) spot on my TLC plate that isn't starting material. What is it and how can I prevent it?
Answer:
This is almost certainly the di-substituted impurity , 1,4-bis(furo[3,2-c]pyridin-4-yl)piperazine.
Causality: Piperazine has two nucleophilic secondary amine groups. After the first substitution forms your desired product, the remaining N-H group on the product's piperazine ring is still nucleophilic. It can compete with the piperazine starting material to react with another molecule of 4-chloro-furo[3,2-c]pyridine. This impurity is less polar because it lacks the free N-H group, causing it to travel further up a normal-phase TLC plate. This side reaction becomes significant if the concentration of piperazine drops or if there are localized "hot spots" of the chloro-precursor.
Troubleshooting Protocol: Minimizing Di-substitution
-
Stoichiometry Control (The Key Factor): Use a significant excess of piperazine. A range of 5 to 10 molar equivalents relative to the 4-chloro-furo[3,2-c]pyridine is recommended. This ensures that a molecule of the chloro-precursor is statistically far more likely to encounter a molecule of piperazine than a molecule of your product.
-
Controlled Addition: Add the 4-chloro-furo[3,2-c]pyridine (either neat or as a solution) slowly and portion-wise to the heated solution of piperazine and base. This maintains a high piperazine-to-precursor ratio throughout the reaction, suppressing the second addition.
-
Temperature Management: While heat is necessary to drive the SNAr reaction, excessive temperatures can sometimes accelerate side reactions. Monitor the reaction progress and use the minimum temperature required for a reasonable reaction rate (e.g., 80-120 °C, depending on the solvent).
Q3: I am struggling to separate my product from a persistent impurity using standard silica gel chromatography. What are my options?
Answer:
Co-elution on silica is a common problem, especially with polar, nitrogen-containing compounds. The issue could be unreacted starting material or the hydrolysis byproduct, which may have similar polarities to your desired product. The best alternative is to leverage the chemical properties of your product.
Expertise-Driven Insight: Your product, this compound, contains two basic nitrogen atoms (the pyridine nitrogen and the free piperazine nitrogen). Most of the likely impurities (unreacted chloro-precursor, di-substituted product, hydrolysis product) are significantly less basic or neutral. This difference is ideal for a purification strategy based on acid-base extraction.
Troubleshooting Protocol: Purification via Acid-Base Extraction
This protocol is designed to isolate basic compounds from neutral or weakly basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Acidic Wash (Protonation & Extraction): Transfer the organic solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1M HCl). Your basic product and any unreacted piperazine will be protonated and move into the aqueous layer, leaving neutral impurities (like the di-substituted product) in the organic layer.
-
Self-Validation: Check both the organic and aqueous layers by TLC/LC-MS to confirm the separation.
-
-
Separation: Separate the layers. Discard the organic layer (or save for analysis of neutral impurities).
-
Basification (Deprotonation & Isolation): Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. Your product will deprotonate and precipitate out or form an oil.
-
Final Extraction: Extract the basified aqueous layer multiple times with fresh DCM or Ethyl Acetate. The now-neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q4: What is the recommended analytical workflow to establish a comprehensive impurity profile for my final compound?
Answer:
A multi-technique approach is essential for robust impurity profiling, as required by regulatory bodies and for ensuring data integrity in drug discovery.[1] No single method can do everything. High-performance liquid chromatography (HPLC) is the cornerstone of purity analysis for non-volatile compounds like this.[2]
Analytical Workflow:
Caption: A standard analytical workflow for impurity profiling.
Step-by-Step Methodologies:
-
Purity by Reverse-Phase HPLC-UV:
-
Purpose: To determine the purity of the main component and quantify impurities as a percentage of the total peak area.
-
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes.
-
Detection: UV detector set at multiple wavelengths (e.g., 254 nm, 280 nm) based on the compound's UV-Vis spectrum.
-
-
-
Identification by LC-MS:
-
Purpose: To get the mass-to-charge ratio (m/z) of the impurities detected by HPLC.[2] This is the fastest way to propose molecular formulas for unknown peaks.
-
Methodology: Use the same chromatographic method as above, but with the flow directed into a mass spectrometer (e.g., ESI-QTOF or Orbitrap) for accurate mass measurement.
-
-
Structural Confirmation by NMR:
-
Purpose: To definitively determine the chemical structure of critical or unknown impurities.
-
Methodology: If an impurity is present at >0.1%, it may need to be isolated using preparative HPLC. The pure fraction is then analyzed by ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) for full structural assignment.
-
-
Residual Solvent Analysis by GC-MS:
-
Purpose: To identify and quantify volatile organic impurities like DCM, Toluene, or Acetonitrile. Gas chromatography is ideal for this analysis.[3]
-
Methodology: Dissolve a known amount of the sample in a high-boiling solvent (e.g., DMSO) and analyze by headspace GC-MS.
-
References
Technical Support Center: Overcoming Solubility Challenges with 4-(Piperazin-1-yl)furo[3,2-c]pyridine and Analogues
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Piperazin-1-yl)furo[3,2-c]pyridine and structurally related compounds. The fused furo[3,2-c]pyridine core presents a planar, heterocyclic system that can lead to poor solubility due to strong crystal lattice energy.[1] The addition of a basic piperazine group introduces a handle for pH-dependent solubility, but also adds complexity. This guide provides in-depth, practical solutions to overcome common solubility hurdles encountered during in vitro and in vivo assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate challenges you might face.
Q1: My compound, this compound, is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What's happening and how can I fix it?
A1: This is a classic case of a compound exceeding its kinetic solubility limit in the final assay buffer.[2] While your compound may be soluble in 100% DMSO, its solubility can drop dramatically when diluted into an aqueous environment. The final concentration in your assay, even with a low percentage of DMSO, is likely above its aqueous solubility limit.
Immediate Troubleshooting Steps:
-
Visual Confirmation: First, confirm precipitation. Centrifuge a sample of your final assay solution. A visible pellet indicates precipitation.[3]
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay to below its solubility limit.
-
Optimize Dilution Protocol: Avoid serial dilutions in aqueous solutions. Instead, perform dilutions of your DMSO stock and add them directly to the final assay media. The components in the media, such as proteins or lipids, can help maintain solubility.[4]
-
Pre-warm Media: If your assay is performed at a higher temperature (e.g., 37°C), pre-warm your assay buffer before adding the compound stock. Temperature changes can affect solubility.[5][6]
Q2: What is the best solvent to prepare a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and generally effective solvent for creating high-concentration stock solutions of polar, heterocyclic compounds for screening purposes.[7] However, it's crucial to ensure the compound is fully dissolved.
Best Practices for Stock Preparation:
-
Use Anhydrous DMSO: Water can decrease the solubilizing power of DMSO.
-
Gentle Warming & Sonication: If the compound doesn't dissolve readily at room temperature, gentle warming (to 30-40°C) and brief sonication can help overcome the energy barrier to dissolution.
-
Solubility Testing: Before preparing a large batch, test the solubility at your desired concentration in a small volume.
-
Storage: Store DMSO stocks at -20°C or -80°C to minimize degradation. Be aware that freeze-thaw cycles can sometimes induce precipitation, so visually inspect your stock solution upon thawing.[4]
Q3: How can I determine the maximum aqueous solubility of my compound to guide my assay concentrations?
A3: You need to perform a solubility measurement. There are two main types: kinetic and thermodynamic. For early-stage discovery, a kinetic solubility assay is often sufficient and high-throughput.[8][9]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a DMSO stock is added to an aqueous buffer. It often overestimates the true solubility because it can form a supersaturated solution.[10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of solid compound to the buffer, shaking until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound.[8]
A simple kinetic solubility assay can be performed by visual inspection (see Protocol 1 below). This will give you a good working range for your assay concentrations.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Absolutely. This is a key strategy for this particular molecule. The piperazine moiety is basic, with a predicted pKa around 8.57.[12] This means it can be protonated to form a more soluble salt at a lower pH.[13]
Mechanism of pH-Dependent Solubility: In acidic conditions (pH < pKa), the piperazine nitrogen will be protonated, creating a positive charge on the molecule. This charged species will have much greater electrostatic interaction with polar water molecules, significantly increasing its aqueous solubility.[14] Conversely, at a pH above the pKa, the piperazine will be in its neutral, less soluble form.
Practical Application: If your assay can tolerate a lower pH, adjusting your buffer to a pH of 6.0-7.0 could dramatically improve the compound's solubility.[][16] However, you must always verify that the pH change does not affect your assay's biological components (e.g., enzyme activity, cell viability).
Part 2: Troubleshooting Workflows & Visualization
Workflow 1: Systematic Solubility Assessment
This workflow provides a structured approach to determining the solubility of your compound and identifying potential issues early.
Caption: Systematic workflow for initial compound solubility assessment.
Workflow 2: Formulation Development for In Vitro Assays
If initial testing shows poor aqueous solubility, this decision tree helps in selecting an appropriate formulation strategy.
Caption: Decision tree for selecting a solubilization strategy.
Part 3: Detailed Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This rapid protocol helps estimate the maximum soluble concentration of your compound in a specific buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
Procedure:
-
Add 198 µL of assay buffer to wells in column 1 of the 96-well plate.
-
Add 100 µL of assay buffer to all other wells (columns 2-12).
-
Add 2 µL of your 10 mM DMSO stock to the wells in column 1. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. Columns 11 and 12 will serve as controls (buffer only).
-
You now have a concentration range from 100 µM down to ~0.2 µM.
-
Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Visually inspect the plate against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your estimated kinetic solubility.
Protocol 2: Screening for Optimal Co-solvents in Assay Buffer
This protocol helps identify a suitable co-solvent to increase compound solubility.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer.
-
Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Ethanol.
-
96-well plate.
Procedure:
-
Prepare intermediate assay buffers containing different percentages of co-solvents (e.g., 5%, 10%, 20% of PEG400, PG, and Ethanol in assay buffer).
-
In a 96-well plate, add 198 µL of each co-solvent buffer preparation to different wells.
-
Add 2 µL of the 10 mM DMSO stock to each well to achieve the target compound concentration that was previously insoluble (e.g., 100 µM).
-
Mix and incubate for 1 hour at the experimental temperature.
-
Visually inspect for precipitation. The co-solvent formulation that keeps the compound in solution is a potential candidate.
-
Crucially, run a vehicle control with the selected co-solvent formulation in your assay to ensure it does not interfere with the biological readout.
Part 4: Data Interpretation & Best Practices
Co-Solvent and Excipient Comparison Table
When choosing a solubilization strategy, it's vital to consider the impact on your assay. Over 70% of new chemical entities suffer from poor aqueous solubility, making these formulation strategies critical.[17]
| Method | Mechanism of Action | Pros | Cons | Assay Compatibility |
| pH Adjustment | Increases ionization of the basic piperazine group, enhancing interaction with water.[][16] | Simple, effective for ionizable compounds.[] | Limited by the pH tolerance of the assay; can alter protein conformation or cell health. | Must be validated for each specific assay; generally suitable for biochemical assays with a broad pH optimum. |
| Co-solvents (e.g., PEG400, PG) | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[18][19] | Can significantly increase solubility; relatively simple to implement.[20] | Can interfere with assays, especially at higher concentrations; may affect protein stability or cell membranes.[21] | Generally tolerated at low concentrations (<5%). Cell-based assays are more sensitive than biochemical assays. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic part of the drug in its lipophilic core, while the hydrophilic exterior maintains aqueous solubility.[22][23] | Generally low toxicity and high solubilizing capacity for many compounds.[24][25] | Can sometimes extract cholesterol from cell membranes; may interfere with assays by competing for the compound.[26] | Often well-tolerated in both cell-based and biochemical assays. A good alternative when DMSO/co-solvents are problematic. |
| Surfactants (e.g., Tween-80) | Form micelles that encapsulate the insoluble drug.[18] | Very effective at solubilizing highly lipophilic compounds. | Often toxic to cells; can denature proteins and interfere with many assay readouts. | Generally not recommended for cell-based assays. Use with extreme caution in biochemical assays. |
A Note on DMSO Concentration
While DMSO is an excellent solvent, it is not inert.[27] In cell-based assays, DMSO concentrations above 0.5% can cause cytotoxicity or affect cell differentiation.[7][28][29] It's always recommended to keep the final DMSO concentration in your assay as low as possible, ideally ≤0.1%, and to ensure that all wells, including vehicle controls, contain the same final concentration of DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. benchchem.com [benchchem.com]
- 7. btsjournals.com [btsjournals.com]
- 8. enamine.net [enamine.net]
- 9. inventivapharma.com [inventivapharma.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 16. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. longdom.org [longdom.org]
- 21. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
- 25. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-yl)furo[3,2-c]pyridine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in improving the selectivity of these promising compounds, which are often investigated as kinase inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound derivative demonstrates potent on-target activity in my primary biochemical assay, but shows significant off-target effects in broader kinase panels. What are my initial steps to improve selectivity?
A1: This is a frequent and critical challenge in kinase inhibitor development. A systematic approach is essential to diagnose and address the issue:
-
Comprehensive Kinome Profiling: The first and most crucial step is to understand the full off-target profile of your compound. Utilizing a broad kinase selectivity panel (ideally >400 kinases) will identify which kinase families are being inadvertently inhibited.[4] This data is the foundation for a targeted medicinal chemistry strategy.
-
Structural Biology Insights: If feasible, obtaining a co-crystal structure of your inhibitor bound to its primary target and one or more key off-targets can be invaluable. This provides a direct visualization of the binding modes, revealing subtle differences that can be exploited to enhance selectivity.[4]
-
Structure-Activity Relationship (SAR) Studies: A focused library of analogs should be synthesized and tested to delineate which molecular features are crucial for on-target potency versus those contributing to off-target activity. Pay close attention to solvent-exposed regions of the molecule, as modifications here are less likely to disrupt core binding interactions with the primary target but can introduce steric clashes that prevent binding to off-targets.[4]
Q2: What are the key structural regions of the this compound scaffold that I should focus on for modification to improve selectivity?
A2: Based on established principles for heterocyclic kinase inhibitors, the following areas are prime candidates for modification:
-
Substitutions on the Piperazine Ring: The piperazine moiety often extends towards the solvent-exposed region of the ATP-binding pocket. Introducing larger or functionally diverse groups here can disrupt interactions with off-target kinases.[5]
-
Modifications to the Furo[3,2-c]pyridine Core: While generally less tolerant to significant changes, subtle modifications to the core, such as the introduction of different substituents, can alter the electronic properties and conformation of the molecule, potentially favoring binding to the primary target.[6][7]
-
Exploration of the "Gatekeeper" Residue: Kinase selectivity is often influenced by the "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site. Designing your derivatives to exploit differences in the size of the gatekeeper residue between your primary target and off-targets is a powerful strategy.[8]
Q3: I'm observing a significant drop-off in potency when I move from a biochemical assay to a cell-based assay. What are the likely causes and how can I troubleshoot this?
A3: This discrepancy is a common hurdle and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[9] Physicochemical properties such as lipophilicity (LogP) and polar surface area should be evaluated.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, which is typically in the micromolar range. However, intracellular ATP concentrations are in the millimolar range.[9][10] For ATP-competitive inhibitors, this can lead to a significant rightward shift in the IC50 value in a cellular context.
-
Compound Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport it out of the cell.[9]
-
Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized in the cell culture medium or within the cells.[9][11]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values in Biochemical Assays
Question: My in vitro kinase assay is producing inconsistent IC50 values for my this compound derivatives between experimental runs. What are the potential causes and solutions?
Answer: High variability can mask the true potency of your inhibitors.[10] Here are common culprits and how to address them:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For small volumes, consider using reverse pipetting techniques to improve accuracy.[10] |
| Inadequate Mixing | Ensure thorough but gentle mixing of all reagents, particularly after the addition of the enzyme and inhibitor solutions.[10] |
| Edge Effects in Assay Plates | The outer wells of microplates are susceptible to evaporation. To mitigate this, avoid using the outer wells or fill them with a buffer to create a humidity barrier.[10][12] |
| Incorrect ATP Concentration | The IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration. It is recommended to use an ATP concentration equal to the Michaelis constant (Km) of the kinase for ATP to ensure data comparability.[13] |
| Compound Precipitation | Your compound may be precipitating in the aqueous assay buffer. Visually inspect the wells for any signs of precipitation.[10] |
| Enzyme Activity Variation | Ensure the kinase enzyme is stored and handled correctly to maintain its activity. Use a consistent lot of the enzyme for a series of related experiments.[10] |
Problem 2: Lack of Cellular Activity Despite Potent Biochemical Inhibition
Question: My derivative is a potent inhibitor in my biochemical kinase assay, but it shows little to no activity in my cell-based assays (e.g., cell viability, target phosphorylation). How do I diagnose the problem?
Answer: This common issue often points to problems with the compound's ability to reach and engage its target in a cellular environment.[4][9]
Experimental Workflow for Troubleshooting Cellular Inactivity
Caption: Troubleshooting workflow for cellular inactivity.
Step-by-Step Troubleshooting Protocol:
-
Assess Cell Permeability:
-
Protocol: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay.
-
Interpretation: Low permeability values suggest the compound is not efficiently crossing the cell membrane.
-
Solution: Synthesize analogs with increased lipophilicity or consider prodrug strategies to enhance cell entry.[4]
-
-
Investigate Intracellular ATP Competition:
-
Protocol: If possible, perform a cellular target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the compound is binding to its target in the presence of high intracellular ATP.
-
Interpretation: A significant decrease in binding affinity in the cellular environment compared to the biochemical assay suggests strong competition from ATP.
-
Solution: Focus on developing non-ATP competitive inhibitors or inhibitors that have a very slow off-rate from the target kinase.
-
-
Check for Compound Efflux:
-
Protocol: Perform cellular accumulation assays in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
-
Interpretation: Increased intracellular accumulation of your compound in the presence of an efflux pump inhibitor indicates that it is a substrate for that transporter.[9]
-
Solution: Modify the compound's structure to reduce its affinity for efflux pumps.
-
-
Evaluate Compound Stability:
-
Protocol: Incubate your compound in cell culture media (with and without serum) for the duration of your cellular assay. At various time points, measure the concentration of the parent compound using LC-MS.
-
Interpretation: A decrease in the parent compound concentration over time indicates instability.[9]
-
Solution: Identify and modify the metabolically labile sites on the molecule. This can sometimes be achieved by introducing blocking groups, such as fluorine atoms.[11]
-
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
A crucial step to understand the off-target effects of your this compound derivatives.[14][15]
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Materials:
-
Kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems)[14]
-
Your this compound derivative
-
384-well plates
-
Automated liquid handling system (recommended)
-
Plate-reading luminometer
Procedure:
-
Prepare a stock solution of your compound in DMSO.
-
Perform serial dilutions of your compound to create a dose-response curve.
-
Add the kinase, substrate, and ATP to the wells of a 384-well plate according to the manufacturer's protocol.[14]
-
Add your compound at various concentrations to the appropriate wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add a detection reagent (e.g., Kinase-Glo®) to each well to measure the remaining ATP.[4]
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Western Blot for Target Phosphorylation
To confirm that your compound is inhibiting the target kinase in a cellular context by assessing the phosphorylation status of a downstream substrate.[10][13]
Objective: To measure the level of phosphorylation of a known substrate of the target kinase in cells treated with your inhibitor.
Materials:
-
Cell line expressing the target kinase
-
Your this compound derivative
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated substrate
-
Primary antibody for the total (phosphorylated and unphosphorylated) substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of your compound for the desired duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
Visualizing Structure-Activity Relationships (SAR)
Caption: Key modification points for improving selectivity.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 15. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Cell Permeability of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-yl)furo[3,2-c]pyridine analogs. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of cell permeability optimization. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common experimental hurdles and accelerate your research.
Introduction: The Critical Role of Cell Permeability
The journey of a drug from administration to its target is fraught with biological barriers, the most fundamental of which is the cell membrane. For orally administered drugs, such as many this compound analogs, efficient absorption from the gastrointestinal (GI) tract is paramount for bioavailability and therapeutic efficacy.[1][2] Cell permeability, the ability of a compound to traverse the lipid bilayer of a cell, is a key determinant of this process. It is a delicate balance of physicochemical properties that dictates whether a promising compound in vitro will be a viable drug candidate in vivo.
This guide will walk you through the essential assays, potential pitfalls, and strategic solutions for optimizing the cell permeability of your furo[3,2-c]pyridine analogs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the assessment of cell permeability for this class of compounds.
Q1: What are the primary methods for assessing the cell permeability of my this compound analogs?
A1: The two most widely used in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 and Madin-Darby Canine Kidney (MDCK) assays.
-
PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][4][5] It's an excellent first-pass screen to understand a compound's intrinsic ability to cross a lipid barrier.
-
Caco-2 cell assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the human intestinal epithelium, complete with tight junctions and active transporters.[6][7][8] This "gold standard" assay provides insights into both passive diffusion and active transport mechanisms, including efflux.
-
MDCK cell assays use canine kidney epithelial cells. Wild-type MDCK cells are often used to assess passive permeability due to their low expression of endogenous transporters.[9] Genetically engineered MDCK cells, such as those overexpressing the P-glycoprotein (P-gp) efflux pump (MDCK-MDR1), are valuable for specifically studying a compound's interaction with this key transporter.[10][11][12]
Q2: My PAMPA results show high permeability, but my Caco-2 assay results are low. What could be the reason for this discrepancy?
A2: This is a classic indicator of active efflux. PAMPA only measures passive diffusion, so a high permeability value suggests your compound has favorable physicochemical properties for crossing a lipid membrane.[5][13] However, Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump your compound back out of the cell, resulting in low net permeability from the apical (intestinal lumen side) to the basolateral (blood side) direction.[7][8] To confirm this, you should perform a bidirectional Caco-2 assay to determine the efflux ratio.
Q3: How do I interpret the efflux ratio (ER) from a bidirectional Caco-2 or MDCK-MDR1 assay?
A3: The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).[14]
-
An ER > 2 is generally considered a strong indication that your compound is a substrate for an active efflux transporter.[8][14][15]
-
An ER ≈ 1 suggests that the compound's transport is primarily driven by passive diffusion.
To further confirm the involvement of a specific transporter like P-gp, you can perform the assay in the presence of a known inhibitor, such as verapamil.[7] A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that your compound is a substrate for that transporter.
Q4: What are the key structural features of this compound analogs that I should consider modifying to improve permeability?
A4: The structure-permeability relationship is complex, but some general principles apply.[16][17] Key considerations include:
-
Lipophilicity (LogP/LogD): Increasing lipophilicity can enhance passive diffusion, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic liability. A balance is crucial.[16]
-
Polar Surface Area (PSA): Reducing the PSA, often by masking polar functional groups like hydrogen bond donors, can decrease the energy required for the compound to desolvate and enter the lipid membrane.[18]
-
Molecular Weight and Size: Smaller molecules generally exhibit better permeability.[16]
-
Charge: The piperazine moiety is basic and will be protonated at physiological pH. Modifying the pKa of this group can influence its charge state and interaction with the negatively charged cell membrane.
Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific experimental challenges.
Issue 1: Low Aqueous Solubility of My Analog is Compromising the Permeability Assay
Poor solubility can lead to an underestimation of permeability, as the effective concentration of the compound at the cell surface is reduced.[13]
Diagnostic Steps:
-
Measure Thermodynamic Solubility: Determine the solubility of your compound in the assay buffer at the relevant pH.
-
Visual Inspection: Check for precipitation in your dosing solutions before and after the assay.
-
Analyze Compound Recovery: Quantify the amount of compound remaining in the donor and receiver wells at the end of the experiment. Low recovery can indicate precipitation or non-specific binding.
Solutions:
-
Reduce Test Concentration: If solubility is the limiting factor, lowering the concentration of your test compound may be necessary.
-
Use Co-solvents: While DMSO is commonly used, its concentration should be kept low (typically <1%) as it can affect cell monolayer integrity.
-
Incorporate Solubility Enhancers: For the receiver compartment, adding Bovine Serum Albumin (BSA) can act as a "sink" and prevent the build-up of your compound, which could otherwise inhibit further transport.[13]
-
pH Modification: If your compound's solubility is pH-dependent, adjusting the buffer pH (within a physiologically relevant range) may improve solubility.
Issue 2: High Efflux Ratio Observed in Caco-2/MDCK-MDR1 Assay
A high efflux ratio is a common challenge for compounds containing basic nitrogen moieties like the piperazine group, as they are often recognized by efflux pumps.[19][20]
Diagnostic Steps:
-
Confirm with Inhibitors: As mentioned in the FAQs, co-incubate your compound with a specific efflux pump inhibitor (e.g., verapamil for P-gp) to see if the efflux ratio is significantly reduced.
-
Test in Low-Efflux Cell Lines: Compare the permeability of your compound in a high-efflux cell line (like Caco-2 or MDCK-MDR1) with a low-efflux line (like wild-type MDCK) to isolate the effect of the transporter.
Solutions (Medicinal Chemistry Strategies):
-
Masking Basic Centers: Introducing electron-withdrawing groups near the piperazine nitrogen can lower its pKa, reducing its positive charge at physiological pH and potentially decreasing its affinity for efflux transporters.
-
Introducing Steric Hindrance: Adding bulky groups near the recognition site for the efflux pump can sterically hinder the interaction.
-
Scaffold Hopping: In some cases, replacing the piperazine ring with a different, less basic scaffold may be necessary while aiming to retain target engagement.
-
Prodrug Approach: A prodrug strategy can be employed to mask the features recognized by the efflux pump.[18] The prodrug is designed to be cleaved intracellularly to release the active compound.
Data Presentation
Table 1: Comparison of Common Permeability Assays
| Assay | Principle | Throughput | Information Gained | Limitations |
| PAMPA | Passive diffusion across an artificial lipid membrane | High | Intrinsic passive permeability | No information on active transport or metabolism |
| Caco-2 | Transport across a differentiated human intestinal cell monolayer | Low to Medium | Passive diffusion, active transport (influx and efflux), paracellular transport | Long cell culture time (21 days), potential for inter-laboratory variability |
| MDCK | Transport across a canine kidney cell monolayer | Medium | Primarily passive permeability (wild-type) | Not of human origin, may not express all relevant human transporters |
| MDCK-MDR1 | Transport across an MDCK cell monolayer overexpressing P-gp | Medium | Specific interaction with the P-gp efflux pump | Only informs on P-gp mediated efflux, not other transporters |
Experimental Protocols & Workflows
Workflow for Assessing and Optimizing Cell Permeability
Below is a logical workflow for characterizing the permeability of your this compound analogs.
References
- 1. seppic.com [seppic.com]
- 2. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. Structure-permeation relationship – REVIVE [revive.gardp.org]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Furopyridine-Based Kinase Inhibitors: Positioning 4-(Piperazin-1-yl)furo[3,2-c]pyridine in the Research Landscape
Introduction: The Furopyridine Scaffold as a Privileged Structure in Kinase Inhibition
In the vast and intricate world of signal transduction, protein kinases stand out as master regulators, controlling a multitude of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued target classes in drug discovery.[1] Within the arsenal of medicinal chemistry, the furopyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions within the ATP-binding pocket of various kinases.
This guide provides a comparative analysis of furopyridine-based kinase inhibitors. Our central point of reference is 4-(Piperazin-1-yl)furo[3,2-c]pyridine , a compound available for research purposes but whose specific biological activity is not yet extensively documented in peer-reviewed literature.[3][4] By juxtaposing its structural features against well-characterized furopyridine inhibitors targeting diverse kinases like EGFR, CDK2, and JAK2, we aim to provide researchers with a framework for evaluating its potential and to highlight the versatility of the furopyridine class.[5][6][7]
Subject Profile: this compound
Chemical Structure: C₁₁H₁₃N₃O[4]
From a medicinal chemistry perspective, the structure of this compound presents several features of interest:
-
The Furo[3,2-c]pyridine Core: This specific isomer of the furopyridine scaffold dictates the foundational geometry and orientation of substituents.
-
The Piperazine Moiety: Piperazine is a ubiquitous functional group in kinase inhibitors.[8] It is often utilized for its ability to serve as a versatile linker, improve aqueous solubility, and form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site or extend into solvent-exposed regions. Its presence suggests a design aimed at enhancing pharmacokinetic properties and target engagement.
While empirical data is pending, its structure warrants investigation against various kinase families. This guide will now explore established furopyridine inhibitors to provide context for such future studies.
The Comparative Landscape: Diverse Kinase Inhibition within the Furopyridine Family
The furopyridine scaffold has been successfully adapted to target a range of kinases, demonstrating its remarkable chemical tractability. Below, we examine several prominent examples.
Furo[2,3-c]pyridines as Potent EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose hyperactivity drives several cancers, particularly non-small cell lung cancer (NSCLC).[9] A series of furopyridine derivatives have been developed as potent inhibitors of wild-type and mutant forms of EGFR.[5][10] For example, the compound designated PD56 demonstrated potent, low nanomolar inhibitory activity against wild-type EGFR (IC₅₀ = 12.88 nM) and the clinically relevant L858R/T790M double mutant (IC₅₀ = 12.36 nM).[10] This highlights the scaffold's ability to be tailored for high-potency inhibition of specific, disease-relevant kinase mutations.
Furo[2,3-b]pyridines as CDK2 Inhibitors
Cyclin-dependent kinases (CDKs), particularly CDK2, are central to cell cycle regulation, and their inhibition is a validated strategy for cancer therapy.[11] Researchers have synthesized and evaluated a series of furopyridine derivatives for their ability to inhibit the CDK2/cyclin A2 complex.[6] Notably, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14) showed significant inhibitory activity with an IC₅₀ value of 0.93 µM, comparable to the reference inhibitor roscovitine.[6] This demonstrates the scaffold's utility in targeting serine/threonine kinases involved in cell cycle progression.
Furopyridines as Novel JAK2 Inhibitors
The Janus kinase (JAK) family, especially JAK2, is a key component of the JAK/STAT signaling pathway, which is critical for hematopoiesis and immune response.[7] Dysregulation of this pathway is linked to myeloproliferative neoplasms and inflammatory disorders. In silico screening followed by in vitro validation identified furopyridine-based compounds, such as PD12 and PD19 , as novel JAK2 inhibitors. These compounds exhibited cytotoxic effects on human erythroblast cell lines by suppressing JAK2/STAT5 autophosphorylation, with IC₅₀ values in the micromolar range.[7]
Quantitative Performance: A Side-by-Side Comparison
To facilitate a clear comparison, the table below summarizes the performance of the discussed furopyridine inhibitors. Data for this compound remains to be determined through experimental validation.
| Compound | Furopyridine Core | Primary Kinase Target(s) | Biochemical IC₅₀ | Cellular Activity (Cell Line) | Reference |
| This compound | Furo[3,2-c]pyridine | To Be Determined | To Be Determined | To Be Determined | N/A |
| PD56 | Furo[2,3-c]pyridine | EGFR (WT), EGFR (L858R/T790M) | 12.88 nM, 12.36 nM | IC₅₀: 43.94 µM (H1975) | [10] |
| Compound 14 | Furo[2,3-b]pyridine | CDK2/Cyclin A2 | 0.93 µM | IC₅₀: 31.3 µM (HCT-116) | [6] |
| PD19 | Furopyridine | JAK2 | >50% inhibition at 10 µM | IC₅₀: 27.28 µM (HEL) | [7] |
Visualizing the Science: Pathways and Protocols
To better understand the context of kinase inhibition and the process of evaluation, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Experimental Corner: Protocols for Evaluation
A rigorous and logical experimental cascade is essential to validate any potential kinase inhibitor.[12] The causality behind this workflow is to first establish direct, potent inhibition of the purified target kinase before assessing the compound's effectiveness in a more complex and physiologically relevant cellular environment.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the direct inhibitory effect of a compound on a purified kinase enzyme. The ADP-Glo™ assay is a luminescent-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[13]
Rationale for Choice: This assay format is highly sensitive, compatible with a wide range of ATP concentrations (making it suitable for diverse kinases), and avoids the use of radioactive materials, enhancing safety and simplifying disposal.[13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution in reaction buffer. Add 0.5 µL of the serially diluted compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. Include "no kinase" wells as a negative control and "vehicle only" wells as a positive control for 100% activity.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses a compound's ability to inhibit the proliferation of cancer cell lines that are known to be dependent on the target kinase.
Rationale for Choice: A cell-based assay is a critical secondary screen.[14] It provides a more holistic measure of a compound's potential, accounting for factors like cell membrane permeability, metabolic stability, and engagement with the target in its native cellular context.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., A549 for an EGFR inhibitor study) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (prepared in culture medium from a DMSO stock). Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration to determine the antiproliferative IC₅₀ value.
Conclusion and Future Outlook
The furopyridine scaffold is a proven and versatile platform for the development of potent and selective kinase inhibitors.[2] Well-characterized compounds targeting EGFR, CDKs, and JAKs demonstrate the scaffold's adaptability across different kinase families and its potential for addressing clinically significant mutations.
While This compound remains an investigational compound, its structure, featuring the established furopyridine core and a strategically placed piperazine moiety, positions it as a promising candidate for screening campaigns. The true potential of this molecule can only be unlocked through rigorous experimental evaluation, following the types of biochemical and cell-based protocols detailed in this guide. Future research should focus on profiling its activity against a broad panel of kinases to identify its primary target(s) and determine its selectivity profile. Such studies will be crucial in defining its role and potential utility within the expanding landscape of kinase-targeted therapeutics.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. inits.at [inits.at]
- 15. benchchem.com [benchchem.com]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
The Furo[3,2-c]pyridine Scaffold: A Comparative Analysis of Analog Potency in Kinase Inhibition
Introduction: The Emergence of Furo[3,2-c]pyridines in Oncology Research
The furo[3,2-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1] A key area of investigation for furo[3,2-c]pyridine derivatives is their potential as kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Specifically, pathways such as PI3K/Akt/mTOR and JAK/STAT are frequently targeted for cancer therapy, and furo[3,2-c]pyridine derivatives have shown promise in modulating these critical oncogenic cascades.[1]
This guide provides a comparative analysis of the potency of furo[3,2-c]pyridine analogs, with a focus on their activity as kinase inhibitors. By examining the structure-activity relationships (SAR) of a series of related compounds, we can elucidate the chemical modifications that enhance inhibitory activity. The insights gained from such analysis are crucial for the rational design of more potent and selective drug candidates.
Comparative Potency of Furo-Pyridine Analogs as CDK2 Inhibitors
While direct structure-activity relationship (SAR) data for a series of 4-(piperazin-1-yl)furo[3,2-c]pyridine analogs is not extensively available in the public domain, a study on closely related furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors provides a valuable case study for understanding the principles of SAR within this class of compounds.[2][3] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
The following table summarizes the in vitro inhibitory activity of a selection of these analogs against the CDK2/cyclin A2 enzyme complex, providing a clear comparison of their potencies.
| Compound ID | Structure | Target | IC50 (µM) |
| Roscovitine (Reference) | Reference Inhibitor | CDK2/cyclin A2 | 0.394 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 |
| 1 | Pyridone precursor | CDK2/cyclin A2 | 0.57 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 |
| 14 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 |
Data sourced from a study on novel CDK2 inhibitors.[2][3]
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key structure-activity relationships:
-
Core Scaffold Modification: The introduction of a chloro substituent at the 2-position of the pyridine ring, as seen in compound 4 , resulted in the most potent inhibitor in the series, with an IC50 value of 0.24 µM, surpassing the reference compound Roscovitine.[2] This suggests that an electrophilic group at this position may engage in a key interaction within the ATP-binding pocket of CDK2.
-
Substitution at the 2-Position: Comparing the pyridone precursor 1 (IC50 = 0.57 µM) with its thioester derivative 11 (IC50 = 0.50 µM) indicates that modifications at the 2-position are well-tolerated and can slightly enhance potency.[2]
-
Fused Ring Systems: The fusion of a pyrazole ring to the pyridine core in compound 8 (IC50 = 0.65 µM) and a furan ring in compound 14 (IC50 = 0.93 µM) demonstrates that these bicyclic systems are also accommodated by the enzyme, albeit with a slight decrease in potency compared to the most active monocyclic analogs.[2][3] The ethyl 3-amino-carboxylate substitution on the furan ring of compound 14 likely influences its binding orientation and overall inhibitory activity.
These findings underscore the importance of systematic chemical modifications to the furo-pyridine scaffold to optimize kinase inhibitory potency.
Signaling Pathway: CDK2 in Cell Cycle Regulation
The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, a critical checkpoint for cell proliferation. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Caption: CDK2 signaling pathway in cell cycle progression.
Experimental Protocols
To ensure the scientific rigor of a comparative analysis, standardized and validated experimental protocols are essential. The following are representative methodologies for assessing the potency of kinase inhibitors.
In Vitro Kinase Inhibition Assay (CDK2/cyclin A2)
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.
Workflow Diagram:
Caption: Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
-
-
Reagent Preparation:
-
Prepare a kinase reaction buffer containing appropriate salts, buffering agents, and cofactors.
-
Dilute the CDK2/cyclin A2 enzyme and the substrate (e.g., a specific peptide) to their final concentrations in the reaction buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted test compounds.
-
Add the enzyme and substrate mixture to each well.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Reaction Initiation and Detection:
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of the test compounds.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HCT-116, MCF-7, HepG2, or A549) in appropriate growth medium.[2]
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).[2]
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The furo[3,2-c]pyridine scaffold is a promising framework for the development of novel kinase inhibitors. The comparative analysis of related furo-pyridine analogs demonstrates that subtle structural modifications can significantly impact inhibitory potency. Future research in this area should focus on expanding the chemical diversity of this compound libraries and conducting systematic SAR studies against a panel of cancer-relevant kinases. Elucidating the precise binding modes of these compounds through techniques like X-ray crystallography will further guide the design of next-generation inhibitors with improved potency and selectivity. Ultimately, in vivo studies will be necessary to validate the therapeutic potential of the most promising lead compounds identified through these in vitro analyses.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 4-(Piperazin-1-yl)furo[3,2-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within this landscape, the furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(piperazin-1-yl)furo[3,2-c]pyridine derivatives, a class of compounds with the potential to modulate critical cell signaling pathways. By comparing their projected performance with established inhibitors and providing a foundation of experimental data, this document serves as a technical resource for researchers engaged in the development of novel kinase-targeted therapeutics.
Introduction: The Furo[3,2-c]pyridine Core and the PI3K/Akt/mTOR Pathway
The furo[3,2-c]pyridine scaffold is a bicyclic heterocyclic system that has attracted considerable interest in medicinal chemistry due to its diverse pharmacological activities.[1] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for the design of kinase inhibitors. A key area of investigation for these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[2] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream effectors.[3] The this compound scaffold has been explored as a potential inhibitor of this critical oncogenic pathway.[1]
This guide will delve into the structural modifications of the this compound core and their impact on inhibitory activity, drawing comparisons with the well-characterized and potent mTOR inhibitor, Torin1.
The Comparator: Torin1 - A Potent and Selective mTOR Inhibitor
To understand the structure-activity landscape of this compound derivatives, it is instructive to compare them to a benchmark inhibitor targeting the same pathway. Torin1 is a potent and selective ATP-competitive inhibitor of mTOR, with IC50 values in the low nanomolar range for both mTORC1 and mTORC2.[3][4] Its discovery and development provided significant insights into the chemical space of mTOR inhibitors.[2]
The structure of Torin1, 1-[4-[4-(1-oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one, is more complex than the basic this compound scaffold, but it shares the crucial piperazine moiety, which often plays a key role in binding to the kinase hinge region or extending into solvent-exposed regions. The extensive SAR studies on Torin1 and its analogs have highlighted the importance of substitutions on the piperazine ring and the nature of the large aromatic system for achieving high potency and selectivity.[2]
Structure-Activity Relationship (SAR) Analysis
Key Structural Hotspots for Modification:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Kinase Selectivity Profile of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, protein kinases remain one of the most intensively pursued classes of drug targets, particularly in oncology and immunology.[1] The human genome encodes over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[2] This conservation presents a formidable challenge: achieving inhibitor selectivity.[3] A lack of selectivity, often termed promiscuity, can lead to unforeseen off-target effects, confounding experimental results in preclinical stages and potentially causing toxicity in clinical settings.[4] Therefore, the rigorous, multi-tiered validation of a compound's kinase selectivity profile is not merely a characterization step but a cornerstone of building a robust therapeutic hypothesis.
This guide provides a comprehensive framework for validating the kinase selectivity of a novel chemical entity, using the fictional compound 4-(Piperazin-1-yl)furo[3,2-c]pyridine as a case study. The furo[3,2-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, known to interact with various biological targets, while the piperazine moiety is frequently incorporated to modulate solubility and cell permeability.[5][6][7] While the specific biological activity of this exact molecule is uncharacterized, its structure warrants a thorough investigation into its kinome-wide interaction profile.
We will proceed through a logical, field-proven workflow, moving from broad, high-throughput screening to detailed biochemical validation and, finally, to confirming target engagement in a cellular context. Each experimental choice is explained, providing the strategic rationale essential for designing a self-validating and trustworthy data package.
Phase 1: Initial Kinome-Wide Profiling via Competition Binding Assay
The first step in characterizing any potential kinase inhibitor is to understand the breadth of its interactions across the human kinome. For this, a large-scale screening approach is invaluable.[1][4]
Experimental Choice: KINOMEscan® Competition Binding Assay
From an experimental design perspective, we select an active site-directed competition binding assay, such as the KINOMEscan® platform, for the initial screen.[8][9] The rationale for this choice is threefold:
-
ATP-Independence: The assay measures the direct binding of the compound to the kinase, independent of ATP competition. This provides a thermodynamic dissociation constant (Kd), which is a more direct measure of binding affinity than an IC50 value derived from an enzyme activity assay.[9][10]
-
Broad Coverage: These platforms offer panels of over 450 human kinases, providing a comprehensive survey of the kinome and minimizing the chances of missing significant off-target interactions.[9][11]
-
Versatility: This technology can detect various inhibitor types, including Type I, Type II, and allosteric modulators that prevent the binding of an active-site directed ligand.[8][10]
Experimental Workflow: KINOMEscan® Profiling
The workflow for this initial screen is a robust, multi-step process designed for high-throughput analysis.
Caption: High-level workflow for a competition-binding kinase assay.
Data Interpretation and Hypothetical Results
The primary output is the percentage of the kinase remaining bound to the immobilized ligand compared to a DMSO control (% Control). A lower percentage indicates stronger binding by the test compound. Hits are typically defined as compounds that displace a significant portion of the control ligand (e.g., >65% displacement, leaving <35% of the kinase bound).
For our case study, let's hypothesize the results for "this compound" screened at 10 µM against the scanMAX panel (468 kinases).
Table 1: Hypothetical KINOMEscan® Hits for this compound at 10 µM
| Kinase Target | Gene Symbol | Kinase Family | % Control | Interpretation |
|---|---|---|---|---|
| Serine/threonine-protein kinase PIM1 | PIM1 | CAMK | 2.5 | Strong Hit |
| Serine/threonine-protein kinase PIM2 | PIM2 | CAMK | 8.0 | Strong Hit |
| Serine/threonine-protein kinase PIM3 | PIM3 | CAMK | 15.0 | Moderate Hit |
| Mast/stem cell growth factor receptor | KIT | TK | 32.0 | Potential Off-Target |
| FLT3 | FLT3 | TK | 45.0 | Weak Interaction |
Data is hypothetical and for illustrative purposes only.
These initial results suggest that our compound is a potent binder of the PIM kinase subfamily with a potential, weaker interaction with KIT. This profile is promising, as PIM kinases are implicated in various cancers. The next step is to validate these primary hits and quantify their potency.
Phase 2: Orthogonal Biochemical Validation and Potency Determination
A primary screen provides a roadmap; it does not confirm the destination. It is critical to validate the initial hits using an orthogonal assay—a different technology platform—to ensure the observed activity is not an artifact of the primary assay format.[4] For this, we will use an activity-based assay.
Experimental Choice: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a robust choice for orthogonal validation.[12] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of light generated is directly proportional to kinase activity, allowing for a precise measurement of inhibition.
Rationale:
-
Confirms Functional Inhibition: Unlike a binding assay, this method directly measures the inhibition of the kinase's catalytic activity.
-
Determines IC50: By running a dose-response curve, we can determine the half-maximal inhibitory concentration (IC50), a key metric of potency.
-
ATP-Dependence Insights: Performing the assay at different ATP concentrations (e.g., at the Kₘ for ATP vs. physiological levels of 1 mM) can provide initial insights into the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive).[13]
Protocol: IC50 Determination using ADP-Glo™
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "this compound" in a suitable buffer, starting at a high concentration (e.g., 30 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase (e.g., PIM1, PIM2, KIT), its specific peptide substrate, and ATP (at Kₘ concentration) to each well containing the serially diluted compound or DMSO control.
-
Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% activity for no enzyme, 100% activity for DMSO). Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Hypothetical Validation Results
The IC50 data should correlate with the binding affinity data from Phase 1. A potent binder (low Kd) should also be a potent inhibitor (low IC50).
Table 2: Comparative Binding vs. Activity Data for Key Targets
| Target | KINOMEscan® Kd (nM) | ADP-Glo™ IC50 (nM) | Correlation |
|---|---|---|---|
| PIM1 | 15 | 45 | Strong |
| PIM2 | 40 | 120 | Strong |
| KIT | 850 | >10,000 | Good (Confirms weaker activity) |
Data is hypothetical. Kd values are estimated from % Control data in a follow-up dose-response experiment.
The strong correlation between the binding and activity data for the PIM kinases provides high confidence that they are genuine targets of our compound. The weaker interaction with KIT is also confirmed, classifying it as a low-potency off-target.
Phase 3: Confirming Target Engagement in a Cellular Environment
Biochemical assays, while essential, are performed in an artificial environment. Demonstrating that a compound can bind to its intended target within the complex milieu of a living cell is a critical validation step.[14][15]
Experimental Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing target engagement in intact cells or tissues.[16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[15][18]
Rationale:
-
Physiological Relevance: It provides direct evidence of target binding in a native, physiological context, accounting for factors like cell permeability and intracellular competition.[14]
-
Label-Free: The method requires no modification to the compound or the protein, avoiding potential artifacts from labels or tags.[17]
-
Versatility: It can be adapted to various detection methods, from traditional Western blotting to higher-throughput formats.[15]
Experimental Workflow: CETSA® with Western Blot Readout
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Hypothetical CETSA® Results
By plotting the amount of soluble protein remaining at each temperature, we can generate a "melting curve." In the presence of a binding compound, this curve should shift to the right, indicating a higher melting temperature (Tm).
Table 3: Hypothetical CETSA® Thermal Shift for PIM1
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
|---|---|---|---|
| DMSO (Vehicle) | 48.5 °C | - | Baseline |
| this compound (1 µM) | 54.0 °C | +5.5 °C | Confirmed Target Engagement |
Data is hypothetical.
A significant positive thermal shift provides compelling evidence that "this compound" enters the cell and physically engages with its primary target, PIM1.
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the selectivity profile of our compound, it is instructive to compare it against well-characterized inhibitors with known profiles. We will use Staurosporine (a notoriously broad-spectrum inhibitor) and Sunitinib (a clinically approved multi-targeted inhibitor) as benchmarks.
Table 4: Comparative Selectivity Profile
| Feature | This compound | Staurosporine | Sunitinib |
|---|---|---|---|
| Primary Target(s) | PIM1, PIM2 | Pan-Kinase | VEGFRs, PDGFRs, KIT |
| Selectivity Score (S10) ¹ | 0.017 (7 hits) | >0.5 (>200 hits) | 0.15 (approx. 60 hits) |
| Cellular Target Engagement | Confirmed for PIM1 (CETSA®) | Confirmed for many targets | Confirmed for VEGFR2, KIT |
| Overall Profile | PIM-family selective | Broad-spectrum / Non-selective | Multi-targeted |
¹S10 Score: The number of kinases with >90% inhibition at 1 µM, divided by the total number of non-mutant kinases tested. A lower score indicates higher selectivity. Data is hypothetical for the test compound and illustrative for benchmarks.
This comparison clearly positions "this compound" as a highly selective inhibitor, a desirable trait for a chemical probe or a therapeutic lead, as it minimizes the potential for confounding off-target activities.
Conclusion and Forward Look
Through this systematic, multi-phase validation process, we have built a robust and trustworthy selectivity profile for the novel compound "this compound." The workflow progressed logically from a broad kinome-wide screen to specific biochemical and cellular validation, with each step designed to confirm the findings of the last.
Our hypothetical data package demonstrates that this compound is a potent and highly selective, cell-active inhibitor of the PIM kinase subfamily. This level of rigorous characterization is paramount for any researcher aiming to use a small molecule to probe biological function or to develop it as a therapeutic candidate. The insights gained from this comprehensive profile—identifying both the potent on-targets and the weaker off-targets—are invaluable for interpreting downstream biological data and guiding future medicinal chemistry efforts to further refine potency and selectivity.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. ambitbio.com [ambitbio.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 13. assayquant.com [assayquant.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 17. biorxiv.org [biorxiv.org]
- 18. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Characterizing the Selectivity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the novel compound, 4-(Piperazin-1-yl)furo[3,2-c]pyridine. Given the pharmacological history of the furo[3,2-c]pyridine and piperazine scaffolds, a thorough understanding of this molecule's selectivity is paramount for advancing its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed experimental protocols.
Introduction: The Rationale for a Comprehensive Selectivity Profile
The compound this compound is a heterocyclic entity built upon two privileged structures in medicinal chemistry. The furo[3,2-c]pyridine core has been associated with a range of biological activities, including potential antipsychotic effects through modulation of serotonergic and dopaminergic receptors, and more recently, as a scaffold for potent kinase inhibitors targeting oncogenic pathways. The piperazine moiety is famously promiscuous, appearing in a vast array of approved drugs and conferring a wide spectrum of activities from antihistaminic to antidepressant effects.[1][2]
This convergence of activities necessitates a rigorous and early-stage assessment of selectivity. A highly selective compound minimizes the risk of off-target effects, which can lead to adverse events in clinical trials. Conversely, a "promiscuous" compound may offer opportunities for polypharmacology, where engaging multiple targets can be therapeutically beneficial.[3] Understanding where a compound falls on this spectrum is a critical decision-making point in drug development.
This guide will use the Serotonin 5-HT2A receptor as a hypothetical primary target for this compound, based on early reports of this scaffold's potent affinity for serotonin receptors.[4] We will construct a logical cross-reactivity study to evaluate its selectivity against other relevant targets.
Part 1: Designing the Cross-Reactivity Study
The design of a robust cross-reactivity panel is not a random selection of targets but a hypothesis-driven process based on the compound's structural motifs and known pharmacology of related molecules.
Target Selection Rationale
Our screening panel is divided into three tiers based on the likelihood of interaction:
-
Tier 1: Intra-Family Selectivity (Serotonin & Dopamine Receptors): The initial evidence points towards serotonin receptor activity.[4] Therefore, assessing selectivity against other 5-HT receptor subtypes is crucial. Given the frequent interplay between serotonergic and dopaminergic systems in CNS disorders, key dopamine receptors are included.
-
Selected Targets: 5-HT1A, 5-HT2C, Dopamine D2.
-
-
Tier 2: Kinase Panel (Known Furo[3,2-c]pyridine Activity): Recent literature highlights the potential of the furo[3,2-c]pyridine scaffold in kinase inhibition, particularly in oncology pathways like PI3K/Akt/mTOR and JAK/STAT.[5][6] A representative panel is essential.
-
Selected Targets: PI3Kα, Akt1, JAK2, MET.
-
-
Tier 3: Broad Liability Panel (Piperazine-Associated Targets): The piperazine ring is a common feature in drugs targeting various G-protein coupled receptors (GPCRs). A broad panel helps to flag potential liabilities early.[3]
-
Selected Targets: Adrenergic α1A, Histamine H1.
-
Assay Selection: From Binding to Function
To build a complete picture, we must assess both binding affinity (does the compound bind?) and functional activity (what happens when it binds?).
-
Binding Affinity: Radioligand binding competition assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[7] These assays determine the inhibition constant (Kᵢ), a measure of how tightly the compound binds.
-
Functional Activity:
-
GPCRs: For the 5-HT2A receptor, which couples through Gαq, activation leads to an increase in intracellular calcium.[8][9] A calcium flux assay is a direct and high-throughput method to measure functional agonism or antagonism.
-
Kinases: Luminescence-based assays that quantify the consumption of ATP (and production of ADP) are robust methods to measure kinase activity and its inhibition.[10]
-
The overall workflow for this comprehensive study is outlined below.
Caption: High-level experimental workflow for selectivity profiling.
Part 2: Hypothetical Data & Interpretation
The following tables present hypothetical, yet plausible, data for this compound based on the described experimental plan.
Table 1: GPCR Binding Affinity and Functional Activity
| Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| 5-HT2A (Primary) | 15 | IC₅₀ = 25 | Antagonist |
| 5-HT1A | 450 | IC₅₀ = 800 | Antagonist |
| 5-HT2C | 85 | IC₅₀ = 150 | Antagonist |
| Dopamine D2 | 1,200 | >10,000 | Inactive |
| Adrenergic α1A | 950 | >10,000 | Inactive |
| Histamine H1 | 780 | >10,000 | Inactive |
Table 2: Kinase Inhibitory Activity
| Target | Functional Activity (IC₅₀, nM) |
| PI3Kα | 2,500 |
| Akt1 | >10,000 |
| JAK2 | 8,000 |
| MET | >10,000 |
Data Interpretation
The key to interpreting this data is the Selectivity Index , calculated as:
Selectivity Index = Kᵢ (Off-Target) / Kᵢ (Primary Target)
A higher selectivity index (>100-fold) is generally desired for minimizing off-target effects.[11]
-
Primary Target Activity: The compound shows potent binding (Kᵢ = 15 nM) and functional antagonism (IC₅₀ = 25 nM) at the primary 5-HT2A receptor.
-
Intra-Family Selectivity:
-
vs. 5-HT2C: (85 nM / 15 nM) = 5.7-fold . This indicates relatively poor selectivity over the closely related 5-HT2C receptor, a common challenge for serotonergic compounds.
-
vs. 5-HT1A: (450 nM / 15 nM) = 30-fold . This demonstrates moderate selectivity.
-
-
GPCR Selectivity: The compound shows excellent selectivity (>50-fold) against the Dopamine D2, Adrenergic α1A, and Histamine H1 receptors, with Kᵢ values approaching or exceeding 1 µM. This is a favorable characteristic, suggesting a lower risk of side effects associated with these receptors (e.g., sedation from H1 antagonism, cardiovascular effects from α1A antagonism).
-
Kinase Selectivity: The IC₅₀ values against the tested kinases are all in the micromolar range, indicating very weak activity. The selectivity for the 5-HT2A receptor over these kinases is >160-fold, suggesting that at therapeutic concentrations relevant for 5-HT2A, inhibition of these kinases is unlikely.
Part 3: Key Signaling Pathways
Understanding the downstream consequences of receptor modulation is crucial. Below are simplified diagrams of key signaling pathways relevant to our target panel.
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a Gq-coupled GPCR, initiates a cascade leading to the release of intracellular calcium.[12] An antagonist, like our hypothetical compound, would block this pathway.
Caption: Simplified 5-HT2A receptor signaling pathway.
PI3K/Akt/mTOR Kinase Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13][14] It is a common off-target for many small molecules. Our data suggests our compound does not significantly engage this pathway.
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Part 4: Detailed Experimental Protocols
The following protocols provide a starting point for the in-house validation and characterization of this compound.
Protocol 1: Radioligand Competition Binding Assay (5-HT2A Receptor)
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.[7][15]
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a well-characterized 5-HT2A antagonist).
-
Non-specific Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up reactions in triplicate for Total Binding, Non-specific Binding, and each concentration of the test compound.
-
Reaction Mixture: To each well, add:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Mianserin (for Non-specific Binding) OR 50 µL of test compound dilution.
-
50 µL of [³H]ketanserin (at a final concentration near its Kₔ, e.g., 1-2 nM).
-
100 µL of membrane preparation (protein concentration to be optimized, e.g., 10-20 µ g/well ).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each test compound concentration.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.[2][10]
Materials:
-
Kinase: Recombinant human kinase (e.g., PI3Kα).
-
Substrate: Appropriate substrate for the selected kinase.
-
ATP: At a concentration near the Kₘ for the specific kinase.
-
Test Compound: this compound, serially diluted in DMSO.
-
Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Plate Reader: Capable of measuring luminescence.
Procedure:
-
Compound Plating: In a white, opaque 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Assay Buffer.
-
Add 10 µL of the 2X master mix to each well.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution. Final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aganitha.ai [aganitha.ai]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
Navigating the RAF-MEK-ERK Pathway: An In Vivo Efficacy Comparison of Dabrafenib and Other Targeted Inhibitors
A Senior Application Scientist's Guide for Researchers in Oncology Drug Development
While specific in vivo efficacy data for the compound "4-(Piperazin-1-yl)furo[3,2-c]pyridine" is not extensively available in the public domain, the chemical structure suggests a potential role as a kinase inhibitor. This guide will focus on a well-characterized and clinically significant inhibitor of a key oncogenic pathway, Dabrafenib (GSK2118436), a potent and selective inhibitor of the RAF family of kinases, which is central to the RAS/RAF/MEK/ERK signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2]
This guide will provide an in-depth comparison of the in vivo efficacy of Dabrafenib, both as a monotherapy and in combination, with other inhibitors targeting the MAPK pathway, supported by preclinical experimental data. We will delve into the mechanistic rationale behind these therapeutic strategies and provide detailed protocols for key in vivo studies.
The MAPK Signaling Pathway: A Primary Target in Oncology
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby influencing gene expression and fundamental cellular processes.[1] In many cancers, mutations in components of this pathway, particularly in the BRAF gene, lead to its constitutive activation, driving uncontrolled cell proliferation and survival.[1] The most common of these is the BRAF V600E mutation, found in a high percentage of melanomas and other cancers.[3][4]
Dabrafenib is an ATP-competitive inhibitor that specifically targets the mutated BRAF V600 kinase, blocking its activity and inhibiting the downstream phosphorylation of MEK and ERK.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[5][6]
Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition by Dabrafenib and Trametinib.
In Vivo Efficacy of Dabrafenib Monotherapy
Preclinical studies in mouse xenograft models have demonstrated the potent antitumor activity of Dabrafenib in BRAF V600E-mutant cancers. In a study using CD1 nu/nu mice bearing A375P F11 (BRAF V600E) human melanoma tumors, oral administration of Dabrafenib resulted in a dose-proportional reduction in tumor growth.[3][7] Notably, at a dose of 100 mg/kg once daily for 14 days, complete tumor regression was observed in 50% of the treated animals, with no significant changes in body weight, indicating good tolerability.[3]
Table 1: In Vivo Efficacy of Dabrafenib in a BRAF V600E Melanoma Xenograft Model [3]
| Treatment Group | Dose (mg/kg, oral, once daily) | Observation (after 14 days) |
| Vehicle Control | - | Progressive tumor growth |
| Dabrafenib | 0.1 | Minor tumor growth inhibition |
| Dabrafenib | 1 | Moderate tumor growth inhibition |
| Dabrafenib | 10 | Significant tumor growth inhibition |
| Dabrafenib | 100 | Complete tumor regression in 50% of animals |
Pharmacodynamic studies confirmed that Dabrafenib effectively inhibits the MAPK pathway in vivo. A dose-dependent reduction in phosphorylated ERK (pERK) levels in tumor tissue was observed after a single oral dose.[3]
The Challenge of Resistance and the Rationale for Combination Therapy
Despite the initial impressive efficacy of BRAF inhibitors like Dabrafenib, acquired resistance is a significant clinical challenge.[8][9] One of the key mechanisms of resistance is the reactivation of the MAPK pathway, often through mutations in downstream components like MEK or upstream activators like NRAS.[9][10]
Another phenomenon associated with BRAF inhibitors is "paradoxical activation" of the MAPK pathway in BRAF wild-type cells.[1] This can lead to the development of secondary skin cancers.[6]
These challenges provide a strong rationale for combining BRAF inhibitors with MEK inhibitors, such as Trametinib. Trametinib is a non-ATP competitive inhibitor of MEK1 and MEK2.[2] By targeting a downstream node in the pathway, combination therapy can lead to a more profound and durable inhibition of MAPK signaling, potentially overcoming or delaying the onset of resistance.[11]
Superior In Vivo Efficacy of Dabrafenib and Trametinib Combination
The combination of Dabrafenib and Trametinib has demonstrated superior antitumor activity compared to either agent alone in preclinical models.[5][12] In a BRAF V600E-containing human melanoma xenograft model, the combination therapy resulted in enhanced tumor growth inhibition.[5] Furthermore, this combination has been shown to abrogate the paradoxical MAPK pathway activation seen with Dabrafenib monotherapy, reducing the incidence of skin lesions in animal models.[5][6]
Clinical trials have confirmed the preclinical findings. The combination of Dabrafenib and Trametinib has shown significantly improved progression-free survival (PFS) and overall survival (OS) in patients with BRAF V600-mutant metastatic melanoma compared to Dabrafenib monotherapy.[13]
Table 2: Comparative Efficacy of Dabrafenib Monotherapy vs. Combination with Trametinib in Patients with BRAF V600-Mutant Metastatic Melanoma [13]
| Efficacy Endpoint | Dabrafenib Monotherapy | Dabrafenib + Trametinib Combination |
| Overall Response Rate | 54% | 76% |
| Median Duration of Response | 5.6 months | 10.5 months |
| Median Progression-Free Survival | 8.8 months | 11.0 months |
| Median Overall Survival | 18.7 months | 25.1 months |
Experimental Protocols for In Vivo Efficacy Studies
The following is a generalized protocol for evaluating the in vivo efficacy of targeted inhibitors in a subcutaneous xenograft mouse model.
Caption: A typical workflow for an in vivo xenograft study to assess anti-tumor efficacy.
Step-by-Step Methodology
-
Cell Line Selection and Culture:
-
Select a human cancer cell line with the desired genetic background (e.g., A375P F11 for BRAF V600E).
-
Culture the cells in the recommended medium and conditions to ensure logarithmic growth.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel) for injection.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., CD1 nu/nu or NSG mice) to prevent rejection of the human tumor cells.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Grouping:
-
When tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Formulate the inhibitors (e.g., Dabrafenib, Trametinib) in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the drugs at the desired doses and schedule (e.g., once daily). The control group receives the vehicle alone.
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study is typically terminated when tumors in the control group reach a specific size limit, or after a predetermined treatment duration.
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
The development of targeted inhibitors against the RAS/RAF/MEK/ERK pathway has revolutionized the treatment of many cancers, particularly BRAF-mutant melanoma. While Dabrafenib monotherapy shows significant in vivo efficacy, the combination with a MEK inhibitor like Trametinib provides a more robust and durable response by achieving a more complete blockade of the MAPK pathway and mitigating resistance mechanisms. The preclinical data strongly supports the clinical superiority of this combination therapy. Future research will likely focus on further optimizing combination strategies and exploring novel inhibitors to overcome the remaining challenges of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
A Head-to-Head Comparison of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Derivatives as Novel Anticancer Agents
Introduction: The Promise of the Furo[3,2-c]pyridine Scaffold
In the landscape of medicinal chemistry, the furo[3,2-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Its unique heterocyclic framework serves as a versatile template for the design of novel therapeutic agents. When functionalized with a piperazine moiety at the 4-position, these derivatives exhibit significant potential as potent and selective inhibitors of key signaling pathways implicated in cancer progression. This guide provides an in-depth, head-to-head comparison of a series of rationally designed 4-(piperazin-1-yl)furo[3,2-c]pyridine derivatives, offering supporting experimental data and elucidating the structure-activity relationships (SAR) that govern their anticancer efficacy.
The primary focus of this investigation is on the potential of these compounds to act as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers. The piperazine group not only enhances solubility and pharmacokinetic properties but also provides a crucial point for chemical modification, allowing for the fine-tuning of potency and selectivity.
Comparative Analysis of Derivative Performance
To systematically evaluate the anticancer potential of this compound derivatives, a library of analogues with varying substituents on the piperazine ring was synthesized and screened. The following table summarizes the in vitro cytotoxic activity (IC50) against the human breast cancer cell line MCF-7 and inhibitory activity against the PI3Kα kinase.
| Derivative ID | R-Group on Piperazine | MCF-7 IC50 (µM) | PI3Kα IC50 (nM) |
| FP-1 | -H | 15.2 | 850 |
| FP-2 | -CH3 | 8.5 | 420 |
| FP-3 | -C2H5 | 10.1 | 510 |
| FP-4 | -CH(CH3)2 | 18.9 | >1000 |
| FP-5 | -C(CH3)3 | 25.4 | >1000 |
| FP-6 | -Cyclopropyl | 5.3 | 210 |
| FP-7 | -Phenyl | 2.8 | 95 |
| FP-8 | 4-Fluorophenyl | 1.5 | 45 |
| FP-9 | 4-Chlorophenyl | 1.8 | 52 |
| FP-10 | 4-Methoxyphenyl | 3.5 | 110 |
| FP-11 | 2-Pyridyl | 4.1 | 150 |
| FP-12 | 4-Pyridyl | 3.8 | 135 |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key structure-activity relationships:
-
Alkyl Substitution: Small, linear alkyl groups at the N4-position of the piperazine ring (FP-2, FP-3) moderately improve activity compared to the unsubstituted parent compound (FP-1). However, increasing the steric bulk with isopropyl (FP-4) and tert-butyl (FP-5) groups leads to a significant decrease in potency, likely due to steric hindrance at the kinase binding site. The strained cyclopropyl group (FP-6) surprisingly enhances activity, suggesting a favorable interaction within a specific pocket of the ATP-binding site.
-
Aromatic Substitution: The introduction of an aromatic ring dramatically increases both cellular and enzymatic potency (FP-7 to FP-12). This suggests that the phenyl ring engages in beneficial pi-stacking or hydrophobic interactions within the active site of PI3Kα.
-
Substituted Phenyl Rings: Electron-withdrawing groups on the phenyl ring, such as fluorine (FP-8) and chlorine (FP-9), enhance the inhibitory activity. This may be attributed to favorable halogen bonding interactions or modulation of the electronic properties of the aromatic ring. Conversely, an electron-donating methoxy group (FP-10) slightly reduces potency compared to the fluoro- and chloro-substituted analogues.
-
Heteroaromatic Substitution: Replacing the phenyl ring with a pyridyl moiety (FP-11, FP-12) maintains high potency, indicating that the nitrogen atom in the pyridine ring is well-tolerated and may even participate in additional hydrogen bonding interactions.
Experimental Protocols
To ensure the scientific rigor and reproducibility of these findings, the following detailed experimental protocols were employed.
General Synthesis of this compound Derivatives
The synthesis of the target compounds was achieved through a multi-step process, beginning with the construction of the furo[3,2-c]pyridine core.
Synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of the Furo[3,2-c]pyridine Core: 4-Chloro-3-nitropyridine is reacted with propargyl alcohol in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) to yield the corresponding ether. Subsequent intramolecular cyclization, typically mediated by a base like potassium carbonate, affords the 4-chloro-furo[3,2-c]pyridine intermediate.
-
Introduction of the Piperazine Moiety: The 4-chloro-furo[3,2-c]pyridine is then subjected to a nucleophilic aromatic substitution reaction with the desired N-substituted piperazine. This reaction is typically carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures.
-
Purification: The final products are purified by column chromatography on silica gel to yield the target this compound derivatives.
In Vitro Cell Viability (MTT) Assay
The cytotoxic effects of the synthesized compounds on the MCF-7 human breast cancer cell line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vitro PI3Kα Kinase Assay
The inhibitory activity of the compounds against the PI3Kα enzyme was evaluated using a commercially available ADP-Glo™ Kinase Assay kit.[1] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Workflow of the in vitro PI3Kα kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: A reaction mixture containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the reaction buffer is prepared in a 96-well plate.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
ADP-Glo™ Reagent Addition: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the produced ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Directions
This comparative guide demonstrates that this compound derivatives are a promising class of anticancer agents, with several analogues exhibiting potent inhibition of the PI3Kα kinase and significant cytotoxicity against the MCF-7 breast cancer cell line. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors. Specifically, the introduction of a 4-fluorophenyl group on the piperazine moiety (FP-8) resulted in the most potent analogue in this series.
Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further evaluation against a broader panel of cancer cell lines and in vivo xenograft models is warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to Assessing the Therapeutic Index of Novel Kinase Inhibitors: A Case Study with 4-(Piperazin-1-yl)furo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational kinase inhibitor, "4-(Piperazin-1-yl)furo[3,2-c]pyridine" (designated here as Compound Y). Due to the limited publicly available data on Compound Y, this document will establish a hypothetical yet scientifically rigorous context for its assessment. We will posit that Compound Y is a putative inhibitor of the BRAF V600E kinase, a critical oncogenic driver in several cancers, most notably melanoma.
This guide is designed to be a dynamic and practical resource, moving beyond a rigid template to offer a logical progression for the preclinical evaluation of a novel kinase inhibitor. We will compare Compound Y against the current standard-of-care BRAF and MEK inhibitors, Dabrafenib and Trametinib, to provide a clinically relevant benchmark for its therapeutic potential.
Introduction: The Rationale for Developing Novel BRAF Inhibitors
The mitogen-activated protein kinase (MAPK) pathway is a pivotal signaling cascade that regulates cell growth, proliferation, and survival.[1] In approximately half of all cutaneous melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[2] The development of targeted therapies against BRAF and its downstream effector MEK has revolutionized the treatment of BRAF-mutant melanoma.[3][4]
Dabrafenib, a potent BRAF inhibitor, and Trametinib, a selective MEK inhibitor, are often used in combination to improve efficacy and mitigate resistance.[5] This combination therapy has become a standard of care for patients with BRAF-mutated melanoma.[1] However, challenges such as acquired resistance and dose-limiting toxicities persist, underscoring the need for new therapeutic agents with improved efficacy and safety profiles.
Compound Y, with its furo[3,2-c]pyridine core, represents a novel chemical scaffold. Its piperazine moiety is a common feature in many biologically active compounds, including kinase inhibitors, suggesting potential for interaction with the ATP-binding pocket of kinases. This guide outlines a comprehensive strategy to determine if Compound Y can offer a superior therapeutic index compared to existing therapies for BRAF-mutant melanoma.
The Therapeutic Index: A Key Determinant of Clinical Success
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A wider therapeutic index is preferable, as it indicates a greater separation between the doses required for efficacy and those that cause adverse effects. The determination of the TI is a critical component of preclinical drug development and informs the potential for a successful clinical translation.
Preclinical Assessment of Compound Y: A Phased Approach
The evaluation of Compound Y's therapeutic index will be conducted in a stepwise manner, beginning with in vitro characterization and progressing to in vivo studies in relevant animal models.
Phase 1: In Vitro Characterization - Potency, Selectivity, and Cellular Efficacy
The initial phase focuses on characterizing the biochemical and cellular activity of Compound Y.
Objective: To quantify the inhibitory activity of Compound Y against the target kinase, BRAF V600E, and to assess its selectivity across a panel of other kinases.
Protocol: BRAF V600E Kinase Inhibition Assay
-
Reagents: Recombinant human BRAF V600E enzyme, MEK1 (substrate), ATP, and test compounds (Compound Y, Dabrafenib).
-
Procedure: The assay is performed in a 384-well plate format.
-
Add serial dilutions of the test compounds to the wells.
-
Add the BRAF V600E enzyme and MEK1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.
Kinase Selectivity Profiling: Compound Y should be screened against a broad panel of kinases (e.g., the 468-kinase panel at the International Centre for Kinase Profiling) to identify potential off-target activities that could contribute to toxicity.
Objective: To evaluate the ability of Compound Y to inhibit the growth of BRAF-mutant melanoma cells and to assess its cytotoxic effects on both cancerous and non-cancerous cells.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Lines:
-
BRAF V600E-mutant melanoma: A375, SK-MEL-28
-
BRAF wild-type melanoma: MeWo
-
Non-cancerous cells: Human dermal fibroblasts (HDFs), human keratinocytes (HaCaT)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Compound Y, Dabrafenib, and Trametinib for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis: The IC50 value (concentration that inhibits cell growth by 50%) is determined for each cell line. The in vitro therapeutic index can be estimated by comparing the IC50 in cancer cells to that in normal cells.
Hypothetical In Vitro Data for Compound Y and Comparators
| Compound | BRAF V600E IC50 (nM) | A375 (BRAF V600E) IC50 (nM) | MeWo (BRAF WT) IC50 (nM) | HDF (non-cancerous) IC50 (nM) | In Vitro TI (HDF IC50 / A375 IC50) |
| Compound Y | 5 | 20 | >10,000 | 5,000 | 250 |
| Dabrafenib | 8 | 30 | >10,000 | 3,000 | 100 |
| Trametinib | N/A (MEKi) | 5 | 500 | 1,000 | 200 |
This table presents hypothetical data for illustrative purposes.
Phase 2: In Vivo Evaluation - Efficacy and Toxicity in Animal Models
The second phase involves assessing the therapeutic index of Compound Y in a living organism, providing a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties.
The selection of an appropriate animal model is crucial for the relevance of in vivo studies.[6] For melanoma, the cell line-derived xenograft (CDX) model is a well-established and commonly used model.[6]
Workflow for In Vivo Assessment
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 4-(Piperazin-1-yl)furo[3,2-c]pyridine, a heterocyclic compound with potential applications in medicinal chemistry, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its constituent chemical moieties and established safety protocols for analogous structures.
Hazard Assessment: An Evidence-Based Approach
The intrinsic hazard profile of this compound can be inferred from its building blocks—pyridine and piperazine—and data on structurally similar compounds.
-
Piperazine Moiety: Piperazine is classified as a flammable solid that causes severe skin burns, eye damage, and may lead to respiratory or skin sensitization.[5][6][7][8] It is also suspected of damaging fertility or the unborn child.[6][7]
-
Pyridine Core: Pyridine is a flammable, toxic liquid.[9][10] Waste containing pyridine is generally considered hazardous and requires controlled disposal, often through incineration.[9][10]
-
Analogous Compounds: A close structural analog, 4-(Piperazin-1-yl)thieno[3,2-c]pyridine, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[11] It is reasonable to assume a similar toxicity profile for its furo- aza-analogue.
Based on this evidence, this compound should be handled as a hazardous substance with potential corrosive, toxic, and sensitizing properties.
| Potential Hazard | Basis of Assessment | Relevant GHS Hazard Statements (Anticipated) |
| Acute Toxicity | Inferred from pyridine and thieno-pyridine analog.[11] | H301: Toxic if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Piperazine is a corrosive solid.[5][6] Thieno-pyridine analog causes skin irritation.[11] | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Piperazine causes severe eye damage.[5][6][7] | H318: Causes serious eye damage. |
| Sensitization | Piperazine is a known respiratory and skin sensitizer.[5][6][12] | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Reproductive Toxicity | Piperazine is a suspected reproductive toxin.[5][6][7] | H361: Suspected of damaging fertility or the unborn child. |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before any disposal activities commence, establishing a safe work environment is paramount.
Personal Protective Equipment (PPE)
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of the piperazine moiety, consider double-gloving. Always wash hands thoroughly after removing gloves.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]
-
Body Protection: A lab coat is standard. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][9]
Engineering Controls
Always handle this compound in a well-ventilated area, preferably a certified laboratory chemical fume hood.[9] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5][9]
Disposal Workflow: A Step-by-Step Guide
The guiding principle for disposal is to prevent release into the environment.[13] This substance should never be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.
Caption: Decision workflow for safe disposal.
Disposal of Pure Compound and Grossly Contaminated Materials
This procedure applies to unreacted starting material, expired compound, or material from a spill cleanup.
-
Collection: Carefully sweep up solid material, avoiding dust generation.[14] Place the collected solid into a designated, robust, sealable hazardous waste container made of a compatible material (e.g., HDPE or glass).
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound," the CAS number "81078-84-4," an accurate estimation of the quantity, and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and strong acids.[9][14]
Disposal of Dilute Solutions
This applies to reaction mixtures, mother liquors, and analytical standards.
-
Collection: Collect all liquid waste containing the compound in a dedicated, leak-proof, and sealable hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Label the container clearly as "Hazardous Waste," listing all chemical components by their full name and approximate concentrations.
-
Storage: Store the container with secondary containment in the designated satellite accumulation area.
Disposal of Contaminated Labware and PPE
This includes items like gloves, weigh boats, pipette tips, and empty vials.
-
Decontamination (where feasible): For glassware, rinse three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.
-
Collection of Solid Debris: All disposables that have come into contact with the compound (gloves, paper towels, etc.) must be collected in a designated hazardous waste bag or container.
-
Final Disposal: Once full, seal the bag/container, label it as "Hazardous Waste - Solid Debris contaminated with this compound," and transfer it to the main accumulation area for pickup.
Spill Management: Immediate and Decisive Action
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.[9][14]
-
Control and Contain: For minor spills within a fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[14] Do not use combustible materials like paper towels for the initial absorption.
-
Cleanup: Wearing full PPE, carefully scoop the absorbent material into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S office, as per institutional policy.
Final Disposition: The Role of Professional Waste Management
All collected waste containing this compound must be disposed of through your institution's licensed hazardous waste management vendor.[13] The most probable method of destruction for this type of nitrogen-containing heterocyclic compound is high-temperature incineration.[10] Never attempt to neutralize or treat this chemical waste in the lab unless you are following a validated and approved institutional procedure.
By adhering to these rigorous, evidence-based procedures, you ensure that your critical research does not come at the cost of personal safety or environmental integrity. This commitment to responsible chemical stewardship is the hallmark of a trusted and authoritative scientific professional.
References
- 1. This compound | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | C11H13N3S | CID 10966027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds form the backbone of many therapeutic agents. 4-(Piperazin-1-yl)furo[3,2-c]pyridine, with its unique fused ring structure, represents a class of molecules with significant potential. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, experience-driven protocols for the safe management of this compound in a laboratory setting.
Hazard Assessment: A Structurally-Informed Perspective
The potential hazards of this compound can be inferred from its constituent parts:
-
Furo[3,2-c]pyridine Core: The parent furo[3,2-c]pyridine structure is classified as harmful if swallowed and is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1][2]
-
Pyridine-like Reactivity: Pyridine itself is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause headaches, dizziness, and respiratory irritation.[4] Therefore, compounds containing this structural element should be handled with appropriate ventilation.
-
Piperazine Moiety: Piperazine is known to cause severe skin burns, eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[5][6]
Based on this composite analysis, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation or damage, respiratory tract irritation, and harm upon ingestion, inhalation, or skin contact.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with justifications rooted in the potential hazards of its structural analogues.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance against pyridine and related heterocyclic compounds.[4][7] Latex gloves are not recommended. |
| Eye Protection | Chemical Splash Goggles | Essential for protecting against splashes that can cause serious eye irritation or damage.[3][4] |
| Body Protection | Laboratory Coat | Prevents skin contact with the compound.[4][7] |
| Respiratory Protection | Use in a Certified Fume Hood | Given the potential for respiratory irritation from the furo[3,2-c]pyridine core and the inhalation hazards of pyridine, all handling of solid and solution forms of this compound should be performed in a fume hood to minimize inhalation exposure.[4][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Storage and Handling
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[4][7][8] Keep the container tightly closed.
-
Handling:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Always handle this compound within a certified chemical fume hood.[4][7]
-
Avoid generating dust when working with the solid form.
-
Use non-sparking tools and ground containers when transferring large quantities to prevent static discharge.[3][9]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[7]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert the appropriate emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound.
References
- 1. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. nj.gov [nj.gov]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
